Tofisopam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-ethyl-7,8-dimethoxy-4-methyl-5H-2,3-benzodiazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c1-7-15-13(2)23-24-22(14-8-9-18(25-3)19(10-14)26-4)17-12-21(28-6)20(27-5)11-16(15)17/h8-12,15H,7H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJBDQSFYCKFAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=NN=C(C2=CC(=C(C=C12)OC)OC)C3=CC(=C(C=C3)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3023681 | |
| Record name | Tofisopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
22345-47-7 | |
| Record name | Tofisopam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22345-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tofisopam [INN:DCF:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022345477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tofisopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofisopam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3023681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tofisopam | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.823 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TOFISOPAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZC80HAU42 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
152 °C | |
| Record name | Tofisopam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08811 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tofisopam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015699 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Tofisopam's Core Mechanism: A Technical Guide to its Action as a Phosphodiesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam, a 2,3-benzodiazepine derivative, presents a unique pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. While clinically utilized for its anxiolytic properties, this compound does not exert its effects through the conventional benzodiazepine binding site on the GABA-A receptor.[1][2][3] This distinction accounts for its favorable side-effect profile, notably the absence of significant sedative, muscle relaxant, and anticonvulsant effects.[1][2][3] The primary mechanism of action underlying this compound's therapeutic effects lies in its ability to selectively inhibit multiple phosphodiesterase (PDE) isoenzymes.[1][2][4] This technical guide provides an in-depth exploration of this compound's function as a PDE inhibitor, detailing its quantitative inhibitory activity, the experimental protocols for its characterization, and the resultant signaling pathways.
Quantitative Analysis of this compound's PDE Inhibition
This compound exhibits a distinct inhibitory profile against several PDE isoenzymes. Its activity is most pronounced against PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[1][2][4][5][6][7][8][9][10] The following table summarizes the quantitative data on this compound's inhibitory potency, presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the enzyme's activity.
| PDE Isoenzyme | IC50 (μM) | Percent Inhibition at 10,000 nM |
| PDE-4A1 | 0.42 ± 0.8[4][7] | 92.1%[4][7] |
| PDE-10A1 | 0.92 ± 1.2[4][7] | 89.6%[4][7] |
| PDE-3A | 1.98 ± 1.7[4][7] | 81.7%[4][7] |
| PDE-2A3 | 2.11 ± 1.8[4][7] | 83.4%[4][7] |
| PDE-1A3 | Not Determined | 37.8%[4][7] |
| PDE-5 (catalytic domain) | Not Determined | 42.0%[4][7] |
| PDE-6C | Not Determined | 5.3%[4][7] |
| PDE-8A1 | Not Determined | 7.9%[4][7] |
| PDE-9A1 | Not Determined | 2.8%[4][7] |
| PDE-11A1 | Not Determined | 4.2%[4][7] |
Table 1: Inhibitory activity of this compound against various phosphodiesterase isoenzymes. Data sourced from Rundfeldt et al. (2010).[4][7]
It is noteworthy that some studies indicate stereoselectivity in PDE inhibition, with the S(-)-enantiomer of this compound demonstrating significantly higher affinity for PDE4D (117 nM) compared to the R(+)-enantiomer (1,257 nM).[4] For PDE-10A, the racemate exhibits an affinity of 264 nM without significant stereo-selectivity.[4]
Experimental Protocols for Determining PDE Inhibition
The characterization of this compound's inhibitory activity on PDE isoenzymes is primarily achieved through in vitro enzymatic assays. A key methodology employed is the IMAP (Immobilized Metal Affinity Particles) Technology .[4]
IMAP Technology Workflow for PDE Inhibition Assay
The IMAP assay is a fluorescence polarization-based method that quantifies the activity of phosphodiesterases. The fundamental principle involves the high-affinity binding of phosphate groups, which are generated from the enzymatic hydrolysis of cyclic nucleotides (cAMP or cGMP) by PDEs, to nanoparticles containing immobilized metal coordination complexes.[4]
Detailed Methodological Steps:
-
Compound Preparation: this compound is initially dissolved in dimethyl sulfoxide (DMSO) and subsequently diluted to the desired concentrations in the assay buffer. The final concentration of DMSO in the reaction is kept low (e.g., 0.1%) to minimize solvent effects.[4][6]
-
Enzyme and Substrate: Human recombinant PDE isoenzymes are utilized for the assay. The substrates are fluorescently labeled cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP).[4]
-
Enzymatic Reaction: The reaction is initiated by incubating the PDE enzyme, the fluorescently labeled substrate, and varying concentrations of this compound. The reaction is typically carried out in duplicate or triplicate for each concentration.[4][6]
-
Detection: The IMAP binding reagent, containing nanoparticles with immobilized metal complexes, is added to the reaction mixture. These nanoparticles bind to the phosphate groups on the nucleotide monophosphates (AMP or GMP) that are produced by the PDE-catalyzed hydrolysis of the cyclic nucleotides.[4]
-
Fluorescence Polarization Measurement: The binding of the fluorescently labeled, hydrolyzed substrate to the large nanoparticles slows its molecular motion, resulting in an increase in the fluorescence polarization value. This change is measured using a suitable plate reader. The degree of inhibition by this compound is determined by the reduction in the fluorescence polarization signal compared to a control without the inhibitor.[4]
-
IC50 Determination: For isoenzymes where significant inhibition (typically >50%) is observed in a single-point analysis, a full dose-response curve is generated using a series of this compound concentrations (e.g., an 8-point assay) to calculate the IC50 value.[4]
Signaling Pathways Modulated by this compound
The inhibition of phosphodiesterases by this compound leads to an increase in the intracellular concentrations of the second messengers, cAMP and cGMP.[4][11] This elevation in cyclic nucleotide levels activates downstream signaling cascades, primarily through the activation of protein kinases.[4]
cAMP Signaling Pathway
By inhibiting PDE4, and to a lesser extent PDE2 and PDE3, this compound increases the intracellular levels of cAMP.[11] Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream target proteins, leading to a cellular response.
cGMP Signaling Pathway and Crosstalk with cAMP
This compound's inhibition of PDE10A, and potentially PDE2, leads to an increase in cGMP levels.[4] Elevated cGMP primarily activates Protein Kinase G (PKG), which then phosphorylates its own set of downstream targets. Furthermore, there is significant crosstalk between the cAMP and cGMP signaling pathways, with PDE2 and PDE3 being key regulators of this interaction. cGMP can allosterically activate PDE2, leading to increased cAMP hydrolysis, while it competitively inhibits PDE3, resulting in increased cAMP levels.[12][13] this compound's inhibitory action on these PDEs adds another layer of complexity to this interplay.
Conclusion
This compound's mechanism of action as a selective, multi-isoenzyme PDE inhibitor provides a clear molecular basis for its unique clinical profile. The inhibition of PDE-4A1, PDE-10A1, PDE-3, and PDE-2A3 leads to the modulation of intracellular cAMP and cGMP levels, thereby influencing downstream signaling cascades crucial for neuronal function. This targeted action, distinct from the GABAergic mechanisms of classical benzodiazepines, underscores the potential for developing novel therapeutic agents with improved efficacy and safety profiles for anxiety and potentially other neuropsychiatric disorders. Further research into the precise downstream targets and the intricate interplay between the cAMP and cGMP pathways will continue to elucidate the full therapeutic potential of this compound and similar PDE-inhibiting compounds.
References
- 1. droracle.ai [droracle.ai]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound | C22H26N2O4 | CID 5502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. worldwidejournals.com [worldwidejournals.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. cGMP signals modulate cAMP levels in a compartment-specific manner to regulate catecholamine-dependent signalling in cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Atypical Pharmacology of Tofisopam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofisopam is a 2,3-benzodiazepine derivative that exhibits anxiolytic properties through a pharmacological profile distinct from classical 1,4-benzodiazepines. This technical guide provides an in-depth analysis of the core pharmacology of this compound, focusing on its unique mechanism of action, receptor binding characteristics, and pharmacokinetic profile. Unlike traditional benzodiazepines that modulate the γ-aminobutyric acid type A (GABA-A) receptor, this compound's primary mechanism involves the inhibition of phosphodiesterase (PDE) enzymes, leading to downstream effects on cyclic nucleotide signaling pathways. This guide synthesizes quantitative data from preclinical and clinical studies, details key experimental methodologies, and presents visual representations of its signaling pathways and relevant experimental workflows to offer a comprehensive resource for researchers and drug development professionals.
Introduction: An Atypical Benzodiazepine
This compound, marketed under brand names such as Grandaxin and Emandaxin, is a non-sedating anxiolytic.[1] Chemically, it is distinguished from classical benzodiazepines like diazepam by the placement of nitrogen atoms at the 2 and 3 positions of the diazepine ring, as opposed to the 1 and 4 positions.[2] This structural difference is fundamental to its atypical pharmacological profile.[2] While demonstrating efficacy in treating anxiety, this compound lacks the sedative, muscle relaxant, and anticonvulsant effects associated with traditional benzodiazepines.[2] Furthermore, it does not appear to induce the same level of dependence.[1] This unique combination of properties has prompted significant interest in its underlying molecular mechanisms.
Mechanism of Action: Beyond the GABA-A Receptor
The cornerstone of this compound's atypical nature lies in its mechanism of action, which deviates from the GABAergic potentiation characteristic of classical benzodiazepines.
Lack of Direct GABA-A Receptor Modulation
A defining feature of this compound is its lack of direct interaction with the benzodiazepine binding site on the GABA-A receptor.[2] This has been a consistent finding in numerous preclinical studies. While one study noted that this compound may indirectly and slightly enhance the binding of [3H]flunitrazepam to benzodiazepine receptors, it does not bind to the site itself to allosterically modulate the receptor in the manner of classical benzodiazepines.[3] This absence of direct GABAergic activity explains its lack of sedative and muscle relaxant properties.
Primary Mechanism: Phosphodiesterase Inhibition
The principal mechanism underlying the pharmacological effects of this compound is the inhibition of several phosphodiesterase (PDE) isoenzymes.[2] PDEs are crucial intracellular enzymes that regulate signal transduction by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases the intracellular concentrations of these second messengers, leading to the activation of downstream signaling cascades.
This compound exhibits a degree of selectivity for different PDE isoenzymes, with its highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[2] The combined partial inhibition of these PDEs is thought to be the basis for its therapeutic effects.[2]
Indirect Dopaminergic Effects
This compound also exerts indirect effects on the dopaminergic system, a feature not typically associated with anxiolytics.[4] Studies have described this compound as having mixed dopamine agonist and antagonist-like properties in various in vivo and in vitro animal models.[4] This modulation of dopaminergic neurotransmission may contribute to its unique clinical profile, including its mild cognitive-stimulating effects.
Quantitative Pharmacology
The following tables summarize the key quantitative pharmacological parameters of this compound.
Table 1: Phosphodiesterase (PDE) Inhibition Profile of this compound
| PDE Isoenzyme | IC50 (μM) |
| PDE-4A1 | 0.42 ± 0.8 |
| PDE-10A1 | 0.92 ± 1.2 |
| PDE-3A | 1.98 ± 1.7 |
| PDE-2A3 | 2.11 ± 1.8 |
| PDE-1 and PDE-5 | Weak inhibition; IC50 not determined |
| PDE-6, PDE-8, PDE-9, PDE-11 | No significant interaction |
Data compiled from Rundfeldt et al. (2010).[2]
Table 2: Human Pharmacokinetic Parameters of this compound
| Parameter | Value |
| Absorption | |
| Tmax (oral) | 1.0 - 1.5 hours |
| Distribution | |
| Volume of Distribution (Vd) | 523.8 - 5154.1 L |
| Metabolism | |
| Metabolism | Hepatic, primarily via CYP3A4 |
| Elimination | |
| Half-life (t½) | 6 - 8 hours |
Data compiled from various sources.[1][5]
Signaling Pathways and Experimental Workflows
This compound's Primary Signaling Pathway
The inhibition of PDE, particularly PDE4, by this compound leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB).[5][6] Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal plasticity and survival, which is believed to contribute to the anxiolytic effect.[7]
This compound's primary signaling pathway via PDE4 inhibition.
Experimental Workflow: Phosphodiesterase Inhibition Assay
The inhibitory activity of this compound on PDE isoenzymes is commonly determined using the IMAP (Immobilized Metal Affinity for Phosphochemicals) technology. This fluorescence polarization-based assay measures the enzymatic conversion of a fluorescently labeled cyclic nucleotide substrate to its corresponding monophosphate.
Workflow for a phosphodiesterase inhibition assay using IMAP technology.
Experimental Workflow: Radioligand Competition Binding Assay
To confirm the lack of direct binding to the benzodiazepine site on the GABA-A receptor, a radioligand competition binding assay is employed. This assay measures the ability of this compound to displace a radiolabeled ligand, such as [3H]flunitrazepam, from the receptor.
Workflow for a radioligand competition binding assay.
Detailed Experimental Protocols
Phosphodiesterase (PDE) Inhibition Assay (IMAP Technology)
-
Objective: To determine the IC50 values of this compound for various PDE isoenzymes.
-
Materials: Recombinant human PDE isoenzymes, fluorescently labeled cAMP or cGMP substrate, this compound, IMAP binding buffer, IMAP binding reagent, 384-well microplates, fluorescence polarization plate reader.
-
Procedure:
-
A dilution series of this compound is prepared in assay buffer.
-
The PDE enzyme and fluorescently labeled substrate are added to the wells of the microplate.
-
The this compound dilutions are added to the respective wells, and the reaction is initiated.
-
The plate is incubated at room temperature to allow for the enzymatic reaction to proceed.
-
The IMAP binding reagent is added to stop the reaction and bind to the fluorescently labeled monophosphate product.
-
After a further incubation period, the fluorescence polarization is measured using a plate reader.
-
The data is analyzed to generate concentration-response curves and calculate the IC50 values.
-
Radioligand Competition Binding Assay for GABA-A Receptor
-
Objective: To assess the affinity of this compound for the benzodiazepine binding site on the GABA-A receptor.
-
Materials: Rat brain membrane homogenate, [3H]flunitrazepam (radioligand), this compound, incubation buffer, unlabeled diazepam (for non-specific binding determination), glass fiber filters, scintillation cocktail, scintillation counter.
-
Procedure:
-
A series of dilutions of this compound are prepared.
-
In reaction tubes, the brain membrane homogenate is incubated with a fixed concentration of [3H]flunitrazepam and varying concentrations of this compound.
-
Control tubes for total binding (no competitor) and non-specific binding (excess unlabeled diazepam) are included.
-
The mixture is incubated to allow for binding to reach equilibrium.
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity on the filters is quantified using liquid scintillation counting.
-
The percentage of specific binding of [3H]flunitrazepam is plotted against the concentration of this compound to determine if displacement occurs and to calculate the inhibitory constant (Ki).
-
Conclusion
This compound represents a unique pharmacological agent within the benzodiazepine class, exerting its anxiolytic effects primarily through the inhibition of phosphodiesterases rather than direct GABA-A receptor modulation. Its distinct mechanism of action, characterized by the elevation of intracellular cyclic nucleotides and indirect dopaminergic effects, results in a clinical profile devoid of the typical sedative and muscle relaxant side effects of classical benzodiazepines. This in-depth technical guide provides a comprehensive overview of this compound's pharmacology, offering valuable data and methodological insights for researchers and professionals in the field of drug development. Further investigation into the specific downstream targets of this compound-induced cyclic nucleotide signaling and a more detailed characterization of its interaction with the dopaminergic system will continue to enhance our understanding of this atypical anxiolytic and may inform the development of novel therapeutic strategies for anxiety and related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tofizopam modulates the affinity of benzodiazepine receptors in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdspdb.unc.edu [pdspdb.unc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Antidepressant- and anxiolytic-like effects of the phosphodiesterase-4 (PDE4) inhibitor rolipram on behavior depend on cyclic AMP-response element binding protein (CREB)-mediated neurogenesis in the hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Pharmacological Differences of Tofisopam Enantiomers
Introduction
This compound is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike the classical 1,4-benzodiazepines, this compound exhibits its pharmacological effects without significant sedative, muscle relaxant, or anticonvulsant properties.[1][2][3][4] It does not act on the benzodiazepine binding site of the GABA-A receptor.[1][3][4][5] this compound is a chiral molecule and is clinically available as a racemic mixture. However, the individual enantiomers, (R)-tofisopam and (S)-tofisopam, display notable differences in their pharmacological profiles, including their primary mechanism of action and metabolic pathways. This guide provides a detailed examination of these differences, presenting quantitative data, experimental methodologies, and visual representations of key pathways to support further research and development.
Pharmacodynamics: Enantioselective Inhibition of Phosphodiesterases
The primary mechanism of action for this compound is the inhibition of phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular second messenger signaling pathways.[2][4][6][7][8][9] Notably, the enantiomers of this compound exhibit significant stereoselectivity in their inhibitory activity against various PDE isoforms.
Quantitative Analysis of PDE Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of racemic this compound and its individual enantiomers against five different phosphodiesterase subtypes.
| Compound | PDE1 (activated) IC50 (µM) | PDE2 (activated) IC50 (µM) | PDE3 IC50 (µM) | PDE4 IC50 (µM) | PDE5 IC50 (µM) |
| Racemic this compound | 13 | 3 | 11 | 0.9 | 36 |
| (S)-Tofisopam | 13 | 2.3 | 2.8 | 0.6 | 25 |
| (R)-Tofisopam | 35 | 3.7 | 17 | 6.1 | 229 |
| Rolipram (Reference) | > 100 | > 100 | > 100 | 1.1 | > 100 |
| Data sourced from Bernard et al. (2008)[6] |
As the data indicates, (S)-tofisopam is a more potent inhibitor of PDE4 than (R)-tofisopam by a factor of approximately 10.[6] The S-enantiomer also shows greater potency against PDE2, PDE3, and PDE5 compared to the R-enantiomer. Interestingly, (R)-tofisopam displays some selectivity for PDE2 over PDE4.[6] The racemic mixture's activity reflects a combination of the individual enantiomers' potencies. Some studies also suggest that this compound is an inhibitor of PDE10A, which may contribute to its therapeutic effects.[2][8]
Signaling Pathway of PDE4 Inhibition
The inhibition of PDE4 by this compound, particularly the more potent (S)-enantiomer, leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This modulation of cAMP signaling is believed to be a key contributor to its anxiolytic effects.
Pharmacokinetics: Enantioselective Metabolism
Significant differences are observed in the metabolic pathways of the this compound enantiomers. These stereoselective metabolic routes are primarily governed by different cytochrome P450 (CYP) isoenzymes.
Metabolic Pathways of (R)- and (S)-Tofisopam
-
(R)-Tofisopam: The major metabolic pathway for the R-enantiomer is demethylation of the methoxy group at the 4-position of the phenyl ring, producing the metabolite M3. This reaction is primarily catalyzed by CYP2C9 .[10][11][12]
-
(S)-Tofisopam: The S-enantiomer is predominantly metabolized through demethylation of the methoxy group at the 7-position of the benzodiazepine ring, yielding the metabolite M1. This process is mainly mediated by CYP3A4 .[10][12]
Both M1 and M3 can undergo further demethylation to form a common didemethylated metabolite, M5.[10]
Quantitative Metabolite Ratios
The in vitro findings are corroborated by in vivo data from human clinical trials, which show distinct metabolite ratios in plasma and urine depending on the administered enantiomer.
| Administered Enantiomer | Sample | M1:M3 Ratio |
| (R)-Tofisopam | Plasma (2-hr) | 1:29 |
| Urine | 1:123 | |
| (S)-Tofisopam | Plasma | 8:1 |
| Urine | 6:1 | |
| Data sourced from Cameron et al. (2007)[10] |
Visualization of Metabolic Pathways
The following diagrams illustrate the distinct primary metabolic pathways for each this compound enantiomer.
Experimental Protocols
Detailed experimental protocols for the cited studies are not fully available in the referenced literature. However, based on the descriptions, the following methodologies were likely employed.
Phosphodiesterase Inhibition Assay
-
Objective: To determine the IC50 values of this compound enantiomers against various PDE isoforms.
-
Methodology: A standard in vitro PDE activity assay was likely used. This typically involves:
-
Enzyme Source: Recombinant human PDE enzymes (PDE1-5).
-
Substrate: Radiolabeled cAMP or cGMP.
-
Incubation: The respective PDE enzyme is incubated with the radiolabeled substrate in the presence of varying concentrations of the test compounds (racemic this compound, (R)-tofisopam, (S)-tofisopam).
-
Separation: The product of the enzymatic reaction (e.g., radiolabeled AMP or GMP) is separated from the unreacted substrate, often using chromatography or precipitation methods.
-
Quantification: The amount of product formed is quantified using scintillation counting.
-
Data Analysis: Inhibition curves are generated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. IC50 values are then calculated from these curves.
-
In Vitro Metabolism Studies
-
Objective: To identify the metabolites of this compound enantiomers and the CYP enzymes responsible for their formation.
-
Methodology:
-
Incubation System: Human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., rCYP2C9, rCYP3A4) were used as the enzyme source.
-
Incubation: (R)- or (S)-tofisopam was incubated with the enzyme system and an NADPH-generating system to initiate the metabolic reactions.
-
Inhibitor Studies: To identify the specific CYP isoforms involved, incubations with HLMs were also conducted in the presence of isoform-selective chemical inhibitors (e.g., sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).
-
Sample Analysis: After incubation, the reaction was stopped, and the samples were analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.
-
Metabolite Identification: Metabolites were identified based on their mass-to-charge ratios and fragmentation patterns compared to reference standards where available.
-
Experimental Workflow for In Vitro Metabolism
Conclusion and Future Directions
The pharmacological profile of this compound is significantly influenced by its stereochemistry. The (S)-enantiomer is a more potent PDE4 inhibitor, suggesting it may be the primary contributor to the anxiolytic effects of the racemic mixture. Conversely, the distinct metabolic pathways, with (R)-tofisopam being a substrate for CYP2C9 and (S)-tofisopam for CYP3A4, have important implications for potential drug-drug interactions and patient variability in drug response.
The development of the R-enantiomer, dexthis compound, for irritable bowel syndrome suggests that this enantiomer may possess unique pharmacological activities independent of potent PDE4 inhibition.[1][2][4] Further research is warranted to fully elucidate the specific contributions of each enantiomer to the overall therapeutic and adverse effect profile of racemic this compound. This includes head-to-head clinical studies of the individual enantiomers and further investigation into their effects on other potential targets, such as PDE10A. A thorough understanding of these enantioselective differences is critical for the optimization of this compound-based therapies and the development of new, more targeted therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. [Pharmacologic effects of tofizopam (Grandaxin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H26N2O4 | CID 5502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. WO2000024400A1 - Use of optically pure (r)-tofisopam for treating and preventing anxiety disorders and composition thereof - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. In vitro prediction and in vivo verification of enantioselective human this compound metabolite profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Tofisopam's Modulation of the Cyclic AMP Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofisopam, an atypical benzodiazepine derivative, exerts its anxiolytic effects through a distinct mechanism of action that diverges from classical benzodiazepines. A core component of its pharmacological profile involves the modulation of the cyclic adenosine monophosphate (cAMP) signaling pathway. This document provides a comprehensive technical overview of the effects of this compound on cAMP signaling, with a focus on its interaction with phosphodiesterase (PDE) enzymes. It includes a summary of quantitative data, detailed experimental methodologies for key assays, and visualizations of the involved signaling pathways and experimental workflows.
Introduction to the cAMP Signaling Pathway
The cyclic AMP (cAMP) signaling pathway is a ubiquitous and crucial intracellular second messenger system involved in a multitude of cellular processes.[1][2] The concentration of intracellular cAMP is tightly regulated by the opposing actions of adenylyl cyclase, which synthesizes cAMP from ATP, and phosphodiesterases (PDEs), which hydrolyze cAMP to AMP.[1] The downstream effects of cAMP are primarily mediated through the activation of protein kinase A (PKA), which in turn phosphorylates a variety of substrate proteins, including transcription factors like the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function.
This compound's Mechanism of Action via Phosphodiesterase Inhibition
Unlike classical 1,4-benzodiazepines that modulate the GABA-A receptor, this compound, a 2,3-benzodiazepine, does not bind to this receptor.[3] Instead, its primary mechanism of action in the context of the cAMP pathway is the inhibition of phosphodiesterase (PDE) enzymes.[3][4] By inhibiting PDEs, this compound prevents the degradation of cAMP, leading to its accumulation within the cell. This elevation in intracellular cAMP levels is believed to be a key contributor to its anxiolytic properties, without the sedative and muscle relaxant side effects associated with traditional benzodiazepines.[5]
Quantitative Data: this compound's PDE Isoenzyme Inhibition
Research has demonstrated that this compound acts as a selective inhibitor of several PDE isoenzymes. The following table summarizes the in vitro inhibitory activity of this compound against various human recombinant PDE isoenzymes, as determined by the Rundfeldt et al. (2010) study.
| PDE Isoenzyme | IC50 (μM) |
| PDE-4A1 | 0.42[3][4] |
| PDE-10A1 | 0.92[3][4] |
| PDE-3 | 1.98[3][4] |
| PDE-2A3 | 2.11[3][4] |
Data sourced from Rundfeldt C, Socala K, Wlaz P. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis. J Neural Transm (Vienna). 2010 Nov;117(11):1319-25.
Experimental Protocols
Phosphodiesterase Inhibition Assay (IMAP® Technology)
The quantitative data presented above was generated using the IMAP (Immobilized Metal Affinity Phosphorylation) technology, a non-radioactive, fluorescence polarization-based assay.
Principle:
The IMAP assay is based on the high-affinity binding of phosphate groups by immobilized metal coordination complexes on nanoparticles.[6] In the context of a PDE assay, a fluorescently labeled cAMP or cGMP substrate is used. When the PDE enzyme is active, it hydrolyzes the cyclic nucleotide to its monophosphate form. The IMAP binding reagent is then added, which complexes with the phosphate group of the linearized nucleotide. This binding event leads to a change in the molecular motion of the fluorescently labeled substrate, resulting in an increase in the fluorescence polarization (FP) value.[6] An inhibitor of PDE, such as this compound, will prevent the hydrolysis of the substrate, thus resulting in a lower FP signal.
Generalized Protocol:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 10 mM Tris-HCl, pH 7.2, 10 mM MgCl2).
-
Dilute the human recombinant PDE isoenzyme to the desired concentration in the reaction buffer.
-
Prepare a solution of the fluorescently labeled substrate (e.g., fluorescein-labeled cAMP) in the reaction buffer.
-
Prepare serial dilutions of this compound in the reaction buffer.
-
Prepare the IMAP Binding Solution according to the manufacturer's instructions.
-
-
Assay Procedure (96-well or 384-well plate format):
-
Add a defined volume of the PDE enzyme solution to each well.
-
Add the this compound solution at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Initiate the enzymatic reaction by adding the fluorescently labeled substrate solution to each well.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
-
Terminate the reaction by adding the IMAP Binding Solution to each well.
-
Incubate the plate for a further period to allow for the binding of the phosphorylated substrate to the IMAP nanoparticles.
-
Measure the fluorescence polarization using a suitable plate reader with appropriate excitation and emission filters.
-
-
Data Analysis:
-
The FP values are used to calculate the percentage of inhibition for each concentration of this compound.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
This compound's Effect on the cAMP Signaling Pathway
Caption: this compound inhibits phosphodiesterase (PDE), increasing intracellular cAMP levels.
Experimental Workflow for PDE Inhibition Assay
Caption: Workflow for determining PDE inhibition using the IMAP fluorescence polarization assay.
Downstream Effects of this compound-Induced cAMP Elevation
The inhibition of PDEs by this compound leads to an accumulation of intracellular cAMP. This increase in the second messenger is expected to activate downstream signaling cascades.
-
Protein Kinase A (PKA) Activation: Elevated cAMP levels lead to the activation of PKA. PKA is a key enzyme that phosphorylates numerous cellular proteins, thereby regulating their activity.
-
CREB Phosphorylation: A critical downstream target of PKA is the transcription factor CREB. Upon phosphorylation by PKA, pCREB can bind to cAMP response elements (CREs) in the promoter regions of specific genes, thereby modulating their transcription. The activation of this pathway is implicated in neuronal plasticity and is a plausible mechanism contributing to the anxiolytic effects of this compound.
Note: While the inhibition of PDEs by this compound and the subsequent increase in cAMP are well-established, direct experimental evidence demonstrating this compound-induced PKA activation and CREB phosphorylation is currently limited in the scientific literature. Further research is warranted to fully elucidate these downstream signaling events.
Conclusion
This compound's mechanism of action, centered on the inhibition of phosphodiesterase isoenzymes, distinguishes it from classical benzodiazepines. By elevating intracellular cAMP levels, this compound modulates a key signaling pathway implicated in anxiety and mood regulation. The quantitative data on its PDE inhibitory profile provides a solid foundation for understanding its pharmacological effects. The IMAP technology offers a robust platform for screening and characterizing PDE inhibitors like this compound. Future research should focus on confirming the downstream consequences of this compound-induced cAMP elevation, particularly the activation of PKA and phosphorylation of CREB, to provide a more complete understanding of its molecular pharmacology. This knowledge will be invaluable for the development of novel and more targeted anxiolytic therapies.
References
- 1. Assay in Summary_ki [bindingdb.org]
- 2. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]
- 3. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. moleculardevices.com [moleculardevices.com]
Tofisopam: A Novel Neuroprotective Candidate? An In-depth Technical Examination
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofisopam, an atypical benzodiazepine derivative, has long been utilized for its anxiolytic properties, distinguishing itself through a mechanism that deviates from classical benzodiazepines. This technical guide delves into the accumulating, yet still emerging, evidence suggesting a neuroprotective potential for this compound. While direct, comprehensive studies on neuronal protection are nascent, this document synthesizes the foundational biochemical data, proven pharmacological activities in non-neuronal tissues, and proposes the key signaling pathways that may underpin its neuroprotective effects. We will explore its established role as a phosphodiesterase (PDE) inhibitor and extrapolate the potential downstream consequences for neuronal survival, including the modulation of oxidative stress and apoptosis. Furthermore, this guide will provide detailed, structured experimental protocols to facilitate further investigation into this compound's neuroprotective properties, aiming to catalyze research in this promising area.
Core Mechanism of Action: Phosphodiesterase Inhibition
This compound's primary mechanism of action is the inhibition of several phosphodiesterase (PDE) isoenzymes. Unlike classical 1,4-benzodiazepines that modulate the GABA-A receptor, this compound, a 2,3-benzodiazepine, does not bind to this receptor, which accounts for its lack of sedative, anticonvulsant, and muscle relaxant effects.[1][2] Its pharmacological activity is primarily attributed to its ability to increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) by preventing their degradation by PDEs.
Quantitative Data on PDE Inhibition
The inhibitory activity of this compound against various PDE isoenzymes has been quantified, providing a clear biochemical basis for its action. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound against key PDEs.
| PDE Isoenzyme | IC50 (μM) |
| PDE-4A1 | 0.42 ± 0.8 |
| PDE-10A1 | 0.92 ± 1.2 |
| PDE-3A | 1.98 ± 1.7 |
| PDE-2A3 | 2.11 ± 1.8 |
| Data sourced from Rundfeldt et al., 2010.[1] |
Potential Neuroprotective Properties: An Extrapolation from Cardioprotective Evidence
While direct evidence of this compound's neuroprotective effects is limited, a significant study on its cardioprotective properties in a rat model of myocardial infarction revealed promising antioxidant, anti-inflammatory, and anti-apoptotic effects.[2] These findings provide a strong rationale for investigating similar mechanisms in the central nervous system, where oxidative stress and apoptosis are key drivers of neuronal damage in a range of neurodegenerative conditions.
The study on cardioprotection demonstrated that this compound pretreatment led to a significant reversal of cardiac damage, which was associated with the modulation of oxidative and inflammatory stress parameters and a reduction in cardiac cell apoptosis.[2] Given the conserved nature of cellular stress response pathways, it is plausible that this compound could exert similar protective effects on neurons.
Proposed Neuroprotective Signaling Pathways
The inhibition of PDEs and subsequent elevation of cAMP and cGMP can trigger several downstream signaling cascades known to be involved in promoting cell survival and plasticity.
cAMP/PKA/CREB Pathway
Increased intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, can phosphorylate the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) is a transcription factor that binds to cAMP response elements (CREs) in the promoter regions of various genes, leading to the transcription of proteins involved in neuronal survival, synaptic plasticity, and neurogenesis, such as brain-derived neurotrophic factor (BDNF).
PI3K/Akt Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation. Both cAMP and cGMP have been shown to cross-talk with and activate the PI3K/Akt pathway. Activated Akt can phosphorylate and inactivate pro-apoptotic proteins such as Bad and caspase-9, thereby inhibiting apoptosis. Furthermore, Akt can promote cell survival by activating transcription factors that upregulate anti-apoptotic genes.
Detailed Experimental Protocols for Investigating Neuroprotection
To rigorously assess the neuroprotective properties of this compound, a series of in vitro experiments are proposed. These protocols are based on established methodologies for studying neuroprotection.
General Experimental Workflow
Protocol 1: Assessment of Neuroprotection against Oxidative Stress
-
Objective: To determine if this compound can protect neuronal cells from hydrogen peroxide (H₂O₂)-induced oxidative stress.
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Methodology:
-
Cell Seeding: Plate SH-SY5Y cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow to adhere for 24 hours.
-
This compound Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 2 hours.
-
Induction of Oxidative Stress: Add H₂O₂ to a final concentration of 200 µM to all wells except the control group.
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator.
-
Cell Viability Assessment (MTT Assay):
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Measurement of Reactive Oxygen Species (ROS):
-
Following this compound pre-treatment and a brief H₂O₂ exposure (e.g., 30 minutes), incubate cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Measure fluorescence intensity to quantify intracellular ROS levels.
-
-
Measurement of Glutathione (GSH) Levels:
-
After treatment, lyse the cells and measure GSH levels using a commercially available GSH assay kit.
-
-
Protocol 2: Assessment of Anti-Apoptotic Effects
-
Objective: To determine if this compound can inhibit glutamate-induced apoptosis in neuronal cells.
-
Cell Line: Mouse hippocampal HT22 cells.
-
Methodology:
-
Cell Seeding: Plate HT22 cells in 96-well plates at a density of 2 x 10⁴ cells/well and allow to adhere for 24 hours.
-
This compound Co-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and 5 mM glutamate simultaneously.
-
Incubation: Incubate the plates for 24 hours.
-
Caspase-3 Activity Assay:
-
Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit that detects the cleavage of a specific caspase-3 substrate.
-
-
TUNEL Assay:
-
For qualitative assessment, grow cells on coverslips and perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay to visualize DNA fragmentation, a hallmark of apoptosis.
-
-
Protocol 3: Investigation of Signaling Pathways
-
Objective: To determine if this compound's neuroprotective effects are mediated through the PI3K/Akt and/or CREB pathways.
-
Cell Line: SH-SY5Y or primary cortical neurons.
-
Methodology:
-
Treatment: Treat cells with an effective neuroprotective concentration of this compound (determined from Protocols 1 and 2) for various time points (e.g., 15, 30, 60 minutes).
-
Western Blot Analysis:
-
Lyse the cells and separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane and probe with primary antibodies against phosphorylated Akt (p-Akt), total Akt, phosphorylated CREB (p-CREB), and total CREB.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Quantify band intensities to determine the ratio of phosphorylated to total protein.
-
-
Conclusion and Future Directions
This compound presents a compelling case for further investigation as a neuroprotective agent. Its well-defined mechanism as a PDE inhibitor, coupled with evidence of antioxidant and anti-apoptotic effects in other tissues, provides a solid foundation for exploring its potential in the context of neurodegeneration. The proposed signaling pathways, involving CREB and Akt, offer concrete targets for mechanistic studies.
The experimental protocols detailed in this guide provide a clear roadmap for researchers to systematically evaluate the neuroprotective efficacy of this compound in vitro. Future research should aim to:
-
Confirm neuroprotection in various neuronal cell types and with different neurotoxic insults.
-
Validate the involvement of the proposed signaling pathways using specific inhibitors.
-
Investigate the effects of this compound on the expression of neuroprotective genes, such as BDNF.
-
Transition to in vivo models of neurodegenerative diseases to assess the therapeutic potential of this compound.
By pursuing these avenues of research, the scientific community can fully elucidate the neuroprotective potential of this compound and pave the way for its potential repositioning as a novel therapeutic for a range of debilitating neurological disorders.
References
- 1. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cardioprotective effect of this compound against isoprenaline-induced myocardial infarction in rats via modulation of NLRP3\IL-1β\caspase-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Tofisopam's Enigmatic Role in Dopaminergic Pathway Modulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tofisopam, an atypical anxiolytic of the 2,3-benzodiazepine class, presents a unique pharmacological profile that deviates significantly from classical 1,4-benzodiazepines. Marketed for anxiety-related disorders, its mechanism of action extends beyond the GABAergic system, demonstrating a nuanced and complex interaction with dopaminergic pathways. This technical guide synthesizes the current understanding of this compound's modulatory effects on dopamine signaling, focusing on its primary action as a phosphodiesterase (PDE) inhibitor. We provide a comprehensive overview of its receptor binding affinities, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. This document aims to serve as a critical resource for researchers and professionals in pharmacology and drug development, offering insights into the therapeutic potential and novel mechanisms of this compound.
Introduction: An Atypical Anxiolytic with a Dopaminergic Twist
This compound is distinguished from traditional benzodiazepines by its lack of sedative, muscle relaxant, and anticonvulsant effects[1][2]. While it does not bind to the benzodiazepine site on the GABA-A receptor, it exerts its anxiolytic effects through a distinct mechanism[1][3]. Accumulating evidence points towards the modulation of dopaminergic systems as a key component of its therapeutic action[4][5]. Studies suggest that this compound can influence dopamine levels and receptor sensitivity in the brain, contributing to its unique clinical profile[4][6]. This guide delves into the core of this compound's interaction with dopaminergic pathways, with a particular focus on its role as a phosphodiesterase inhibitor.
Core Mechanism of Action: Phosphodiesterase Inhibition
The primary mechanism through which this compound is understood to modulate dopaminergic signaling is via the inhibition of cyclic nucleotide phosphodiesterases (PDEs)[3][7]. PDEs are enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting these enzymes, this compound increases intracellular levels of cAMP and cGMP, which in turn activates downstream signaling cascades.
This compound exhibits a selective but low-affinity binding profile for several PDE isoenzymes, with the highest affinity for PDE-4A1 and PDE-10A1[3][7][8][9]. The inhibition of PDE-10A is of particular significance for dopaminergic modulation, as this isoenzyme is highly and selectively expressed in the medium spiny neurons of the striatum, a critical brain region for dopamine-mediated processes[7].
Quantitative Data: Binding Affinities of this compound for PDE Isoenzymes
The following table summarizes the inhibitory concentrations (IC50) of this compound for various PDE isoenzymes as reported in the literature. This data provides a quantitative basis for understanding its selectivity and potency.
| PDE Isoenzyme | IC50 (μM) | Reference |
| PDE-4A1 | 0.42 ± 0.8 | [3][7][8] |
| PDE-10A1 | 0.92 ± 1.2 | [3][7][8] |
| PDE-3A | 1.98 ± 1.7 | [3][7][8] |
| PDE-2A3 | 2.11 ± 1.8 | [3][7][8] |
| PDE-1 | Weak Inhibition | [7] |
| PDE-5 | Weak Inhibition | [7] |
| PDE-6 | No Interaction | [7] |
| PDE-8 | No Interaction | [7] |
| PDE-9 | No Interaction | [7] |
| PDE-11 | No Interaction | [7] |
Downstream Effects on Dopaminergic Signaling
The inhibition of PDE-10A by this compound is a key event linking its mechanism of action to the dopaminergic system. Increased levels of cAMP and cGMP in striatal medium spiny neurons can lead to the phosphorylation of key signaling proteins, including DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa), which in turn modulates the activity of dopamine receptors.
This mechanism is believed to underlie the observed mixed dopaminergic agonist and antagonist properties of this compound[1][3]. At lower doses, it appears to enhance the sensitivity of central dopaminergic receptors, potentiating the effects of both direct and indirect dopamine agonists like apomorphine and amphetamine[3][6][10]. This sensitizing effect can be prevented by pretreatment with lithium[6][10]. At higher doses, however, this compound can exhibit neuroleptic-like, dopamine-blocking effects[11].
Experimental Protocols
A thorough understanding of the research methodologies is crucial for interpreting the data on this compound's effects. Below are detailed descriptions of key experimental protocols cited in the literature.
Phosphodiesterase Inhibition Assay
-
Objective: To determine the inhibitory activity of this compound on various PDE isoenzymes.
-
Methodology:
-
Human recombinant PDE enzymes (PDE-1 through PDE-11) are utilized.
-
The assay is typically performed using the in-vitro IMAP (Immobilized Metal Affinity Particle) technology.
-
This compound is serially diluted and incubated with the respective PDE isoenzyme and a fluorescently labeled cAMP or cGMP substrate.
-
The reaction is stopped, and the IMAP beads, which bind to the phosphorylated product, are added.
-
The degree of fluorescence polarization is measured, which is proportional to the amount of product formed and inversely proportional to the enzyme activity.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
In Vivo Models of Dopaminergic Activity
-
Objective: To assess the functional effects of this compound on dopamine-related behaviors in animal models.
-
Methodologies:
-
Apomorphine-induced Climbing in Mice:
-
Mice are pre-treated with this compound or vehicle.
-
After a specified time, they are administered apomorphine, a direct dopamine receptor agonist.
-
The climbing behavior is observed and scored over a set period. An enhancement of climbing suggests a sensitization of dopamine receptors.
-
-
Amphetamine- or Amineptine-induced Jumping in Mice:
-
Mice are pre-treated with this compound or vehicle.
-
Subsequently, they are given an indirect dopamine agonist such as amphetamine or amineptine.
-
The frequency of jumping behavior is recorded. An increase in jumping indicates a potentiation of dopamine release or reuptake inhibition.
-
-
Dizocilpine-induced Immobility in Mice (Model of Negative Symptoms of Psychosis):
-
Mice are repeatedly treated with dizocilpine (MK-801), an NMDA receptor antagonist, to induce a state of prolonged immobility.
-
This compound is administered in parallel with dizocilpine.
-
Immobility time is measured in a forced swim test. A reduction in the dizocilpine-induced prolongation of immobility suggests potential efficacy against negative symptoms of psychosis, which are associated with dopaminergic dysfunction.
-
-
Conclusion and Future Directions
This compound's modulation of dopaminergic pathways, primarily through the inhibition of phosphodiesterases, represents a significant departure from the mechanisms of classical anxiolytics. Its ability to sensitize dopamine receptors at lower doses while potentially acting as a blocker at higher doses highlights a complex, dose-dependent pharmacological profile. The selective inhibition of PDE-10A in the striatum provides a compelling molecular basis for its influence on dopamine-mediated behaviors.
For drug development professionals, this compound serves as an intriguing scaffold for the design of novel therapeutics targeting dopaminergic dysfunction in psychiatric and neurological disorders. Its favorable side-effect profile, lacking the sedation and dependence associated with traditional benzodiazepines, makes it an attractive candidate for further investigation.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and PDE isoenzymes through structural biology studies.
-
Conducting more detailed in vivo microdialysis studies to directly measure changes in dopamine and its metabolites in specific brain regions following this compound administration.
-
Exploring the therapeutic potential of this compound and its analogs in a wider range of conditions associated with dopaminergic dysregulation, such as the negative symptoms of schizophrenia and cognitive deficits.
By continuing to unravel the complexities of this compound's action, the scientific community can pave the way for the development of more targeted and effective treatments for a host of challenging disorders.
References
- 1. droracle.ai [droracle.ai]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Indirect dopaminergic effects of this compound, a 2,3-benzodiazepine, and their inhibition by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Indirect dopaminergic effects of this compound, a 2,3‐benzodiazepine, and their inhibition by lithium | Semantic Scholar [semanticscholar.org]
- 11. EP1124556B1 - Use of optically pure (r)-tofisopam for treating and preventing anxiety disorders - Google Patents [patents.google.com]
Tofisopam's Impact on Neuroinflammation Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike classical 1,4-benzodiazepines, this compound exerts its effects without significant sedative, muscle relaxant, or anticonvulsant properties, and it does not bind to the traditional GABA-A receptor benzodiazepine site.[1][2] Its unique pharmacological profile, which includes cognitive-enhancing properties, has prompted investigation into its broader mechanisms of action.[3] This document provides an in-depth technical exploration of the existing and potential impacts of this compound on neuroinflammatory pathways, a critical component in the pathogenesis of numerous neurological disorders.
Neuroinflammation is a complex biological response within the central nervous system (CNS) involving glial cells such as microglia and astrocytes.[4][5] While a crucial part of the brain's defense mechanism, chronic or dysregulated neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases.[6] This guide will detail this compound's known molecular interactions, its observed effects on immune signaling molecules, and the putative pathways through which it may modulate the neuroinflammatory cascade.
Core Mechanisms of Action
This compound's primary mechanisms of action diverge significantly from traditional benzodiazepines, focusing on enzyme inhibition and potential modulation of other receptor systems.
Phosphodiesterase (PDE) Inhibition
The most well-documented mechanism of this compound is its role as a selective inhibitor of phosphodiesterase (PDE) enzymes.[7] PDEs are responsible for degrading cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous intracellular signaling cascades.[7] By inhibiting PDEs, this compound increases intracellular cAMP levels, which can trigger a range of cellular responses. Research has shown that this compound has the highest affinity for PDE-4A1 and PDE-10A1, with lower affinity for PDE-3 and PDE-2A3.[1][8] This multi-target PDE inhibition may contribute to its therapeutic effects while avoiding the dose-limiting side effects associated with highly selective PDE-4 inhibitors.[1][9]
Dopaminergic System Modulation
This compound also exhibits mixed dopamine agonist and antagonist-like properties.[2][9] It has been shown to enhance the behavioral effects of both direct and indirect dopamine agonists, suggesting it can increase the sensitivity of central dopaminergic receptors.[10] This interaction with the dopaminergic system may contribute to its unique anxiolytic and cognitive-stimulatory profile.[3]
Potential Sigma-1 Receptor Interaction
The sigma-1 receptor (S1R) is a chaperone protein located at the endoplasmic reticulum that plays a significant role in regulating cellular stress responses and neuroinflammation.[11][12] Activation of S1R is known to have potent neuroprotective effects, partly by inhibiting the pro-inflammatory M1 phenotype of microglia and reducing the production of inflammatory cytokines.[12] While direct binding studies for this compound on S1R are not extensively detailed, its complex CNS profile and the known anti-inflammatory role of S1R agonists make this a plausible, yet speculative, pathway for its neuro-modulatory effects.[11]
Quantitative Data on this compound's Molecular Interactions
The following tables summarize the key quantitative data from in-vitro studies, providing a clear comparison of this compound's enzymatic inhibition and its effects on cytokine production.
Table 1: this compound's Inhibitory Affinity for Phosphodiesterase (PDE) Isoenzymes
| PDE Isoenzyme | IC50 (μM) | Reference |
|---|---|---|
| PDE-4A1 | 0.42 ± 0.8 | [8] |
| PDE-10A1 | 0.92 ± 1.2 | [8] |
| PDE-3A | 1.98 ± 1.7 | [8] |
| PDE-2A3 | 2.11 ± 1.8 | [8] |
| PDE-1, PDE-5 | Weak Inhibition | [8] |
| PDE-6, PDE-8, PDE-9, PDE-11 | No Interaction |[8] |
Table 2: In-Vitro Effects of this compound on Cytokine Production from Human Peripheral Blood Mononuclear Cells (PBMCs)
| Cytokine | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | All investigated doses | Depressed production | [13][14] |
| Interleukin-2 (IL-2) | Low to moderate doses | Enhanced production | [13][14] |
| Interleukin-2 (IL-2) | High doses | Suppressed production |[13][14] |
Signaling Pathways and Neuroinflammatory Modulation
This compound's impact on neuroinflammation is likely mediated through the modulation of key signaling cascades within glial cells.
PDE Inhibition and cAMP-Mediated Anti-Inflammatory Pathway
The inhibition of PDE4 is a recognized anti-inflammatory strategy. Increased intracellular cAMP levels can activate Protein Kinase A (PKA), which in turn can phosphorylate and inactivate components of pro-inflammatory signaling pathways. A primary target is the transcription factor NF-κB (Nuclear Factor kappa B), which is a master regulator of inflammatory gene expression, including cytokines like TNF-α and IL-1β.[4][5] By elevating cAMP, this compound can suppress the activation of NF-κB, thereby reducing the transcription of pro-inflammatory mediators.
Modulation of Microglial Activation
Microglia, the resident immune cells of the CNS, can adopt different activation states, broadly classified as the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype.[6] Pathological stimuli, such as lipopolysaccharide (LPS), can trigger M1 polarization through pathways like the Toll-like receptor 4 (TLR4) and subsequent NF-κB activation, leading to the release of neurotoxic factors.[15] Through its PDE-inhibitory action, this compound can theoretically shift the balance away from the M1 state by suppressing NF-κB, thus mitigating microglia-mediated neurotoxicity.
Potential Impact on Astrocytes
Astrocytes are crucial for maintaining brain homeostasis but can also contribute to neuroinflammation.[16] Reactive astrocytes can release both pro-inflammatory and neurotrophic factors.[11] The functional state of astrocytes is tightly regulated by intracellular signaling, including cAMP-dependent pathways. By modulating cAMP levels, this compound could influence astrocytic functions, such as gliotransmitter release and expression of transporters, potentially shifting them towards a more neuroprotective phenotype. However, direct experimental evidence of this compound's effects on astrocytes is currently lacking and represents an important area for future research.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols representative of the key experiments cited.
Protocol 1: In-Vitro Cytokine Production Assay
This protocol is based on the methodology used to assess the immunomodulating effects of this compound on human lymphocytes.[13][14]
-
Cell Isolation : Peripheral Blood Mononuclear Cells (PBMCs) are isolated from heparinized venous blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cell Culture : PBMCs are washed and resuspended in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics. Cells are seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Drug Treatment : this compound, dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium, is added to the wells at a range of final concentrations. A vehicle control is run in parallel.
-
Mitogen Stimulation : To induce lymphocyte proliferation and cytokine production, a mitogen such as Phytohaemagglutinin (PHA) is added to the cultures.
-
Incubation : The plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Cytokine Measurement : After incubation, the culture supernatants are collected. The concentrations of cytokines (e.g., TNF-α, IL-2) are quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis : Cytokine concentrations are calculated from a standard curve. The effects of different this compound concentrations are compared to the vehicle control using appropriate statistical tests (e.g., ANOVA).
References
- 1. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is this compound an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of this compound in Post COVID Neuro-psychiatric Sequelae: A Case Series - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosciencepharma.com [biosciencepharma.com]
- 5. Neuroinflammation pathways: a general review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacological Targeting of Microglial Activation: New Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Indirect dopaminergic effects of this compound, a 2,3-benzodiazepine, and their inhibition by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Repurposing Sigma-1 Receptor-Targeting Drugs for Therapeutic Advances in Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunomodulating effects of tofizopam (Grandaxin) and diazepam in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Functional alterations of astrocytes in mental disorders: pharmacological significance as a drug target [frontiersin.org]
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of Tofisopam
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Tofisopam in bulk and pharmaceutical dosage forms. The developed method is simple, precise, accurate, and stability-indicating, making it suitable for routine quality control and stability studies. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a benzodiazepine derivative with anxiolytic properties, but it is structurally distinct from classical benzodiazepines and does not exhibit sedative, anticonvulsant, or muscle relaxant effects.[1] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. This application note presents a detailed protocol for a stability-indicating HPLC method for the quantification of this compound.
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in Table 1.
Table 1: Optimized Chromatographic Conditions for this compound Analysis
| Parameter | Condition |
| Instrument | Agilent 1220 Infinity-II Liquid Chromatograph or equivalent |
| Column | Phenomenex Luna C18 (250 x 4.6 mm, 5 µm)[2] or Hypersil C18 (250 mm x 4.6 mm, 5µm)[3] |
| Mobile Phase | Acetonitrile and Water (50:50 v/v)[1][3] or Methanol: 0.1% Orthophosphoric acid in water (90:10 v/v)[2][4] |
| Flow Rate | 1.0 mL/min[3][5] |
| Injection Volume | 20 µL |
| Detection Wavelength | 238 nm[2][4] |
| Column Temperature | Ambient |
| Run Time | Approximately 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Acetonitrile and Water (50:50 v/v): Mix equal volumes of HPLC grade acetonitrile and HPLC grade water.[1][3] Filter the mixture through a 0.45 µm membrane filter and degas prior to use.[1]
-
Methanol and 0.1% Orthophosphoric Acid in Water (90:10 v/v): Prepare a 0.1% orthophosphoric acid solution by adding 1 mL of orthophosphoric acid to 1000 mL of HPLC grade water. Mix 900 mL of HPLC grade methanol with 100 mL of the 0.1% orthophosphoric acid solution.[2][4] Filter and degas the mixture.
Preparation of Standard Stock Solution
Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[1][2] Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.[2]
Preparation of Working Standard Solutions
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to achieve concentrations within the linearity range (e.g., 10-60 µg/mL).[4]
Preparation of Sample Solution (for Pharmaceutical Formulations)
Weigh and powder not fewer than 20 tablets. Transfer a quantity of powder equivalent to 10 mg of this compound into a 10 mL volumetric flask. Add about 7 mL of mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug. Dilute to volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration within the linearity range.
Method Validation Summary
The developed HPLC method was validated according to ICH Q2(R1) guidelines. The validation parameters are summarized in Table 2.
Table 2: Summary of Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 60 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[4] |
| Accuracy (% Recovery) | 98 - 103%[4][6] |
| Precision (%RSD for Intraday & Interday) | < 2%[3][6] |
| Limit of Detection (LOD) | 2.75 µg/mL[4][6] |
| Limit of Quantitation (LOQ) | 8.855 µg/mL[4][6] |
| Robustness | The method was found to be robust with deliberate small changes in flow rate and mobile phase composition.[4] |
| Specificity (Forced Degradation) | The drug was subjected to acid, alkali, oxidation, dry heat, and UV degradation. The method was able to separate the drug peak from the degradation products.[1] |
Experimental Workflow and Validation Process
The following diagrams illustrate the experimental workflow for this compound quantification and the logical flow of the method validation process.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Logical flow of the HPLC method validation process.
Conclusion
The described RP-HPLC method is rapid, sensitive, precise, and accurate for the quantification of this compound in bulk and pharmaceutical dosage forms. The method has been successfully validated according to ICH guidelines and its stability-indicating nature makes it suitable for routine quality control analysis and stability studies of this compound.
References
In Vivo Experimental Protocol for Tofisopam in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike classical 1,4-benzodiazepines, this compound does not bind to the benzodiazepine site on the GABA-A receptor and is largely devoid of the sedative, muscle relaxant, and anticonvulsant effects associated with traditional benzodiazepines.[1][2] Its primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, particularly subtypes PDE-2A3, PDE-3A, PDE-4A1, and PDE-10A1.[2][3][4] This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn modulates various downstream signaling pathways.[2] Additionally, this compound has been shown to interact with the dopaminergic, serotonergic, catecholaminergic, and opioidergic systems.[1][5]
These application notes provide detailed in vivo experimental protocols for investigating the anxiolytic, antidepressant-like, and other behavioral effects of this compound in mice. The protocols are intended for use by researchers in pharmacology, neuroscience, and drug development.
Data Presentation
This compound Efficacy in Behavioral Models
| Behavioral Test | Mouse Strain | This compound Dose (mg/kg, i.p.) | Key Findings | Reference |
| Forced Swim Test (FST) | Not Specified | 50 and 100 | Significantly shortened immobility time. | [1] |
| Tail Suspension Test (TST) | Not Specified | 50 and 100 | Significantly shortened immobility time. | [1] |
| Dizocilpine-Induced Immobility | Not Specified | 50 | Ameliorated the dizocilpine-induced prolongation of immobility. | [2][3][4] |
| Elevated Plus Maze (EPM) | Rat (Sprague-Dawley) | 25 and 50 | No significant anxiolytic activity observed. | [6] |
| Open Field Test (OFT) | Not Specified | - | Data on specific effects of this compound on locomotor activity and anxiety-like behavior in the OFT in mice is limited in the reviewed literature. |
This compound Phosphodiesterase Inhibition Profile
| PDE Isoenzyme | IC₅₀ (µM) | Reference |
| PDE-4A1 | 0.42 | [2][3][4] |
| PDE-10A1 | 0.92 | [2][3][4] |
| PDE-3A | 1.98 | [2][3][4] |
| PDE-2A3 | 2.11 | [2][3][4] |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
Caption: this compound's primary mechanism of action.
General Experimental Workflow
Caption: A generalized workflow for in vivo this compound studies in mice.
Experimental Protocols
Forced Swim Test (FST)
Objective: To assess the antidepressant-like activity of this compound.
Materials:
-
Male mice (e.g., C57BL/6 or BALB/c)
-
This compound
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Glass or plastic cylinders (25 cm high, 10 cm in diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Stopwatch
Procedure:
-
Drug Administration: Administer this compound (50 or 100 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the test.
-
Test Session:
-
Fill the cylinders with water to a depth of 15 cm.
-
Gently place each mouse into a cylinder.
-
The total duration of the test is 6 minutes.
-
Record the session for later analysis.
-
-
Scoring:
-
The last 4 minutes of the 6-minute session are typically scored.
-
Measure the duration of immobility, defined as the time the mouse spends floating motionless or making only small movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.[1]
-
Open Field Test (OFT)
Objective: To evaluate the effects of this compound on locomotor activity and anxiety-like behavior.
Materials:
-
Male mice
-
This compound
-
Vehicle
-
Open field arena (e.g., 40 x 40 x 30 cm), often made of white plastic
-
Video tracking software
Procedure:
-
Habituation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes prior to the test.
-
Test Session:
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena for a set period, typically 5-10 minutes.
-
The arena should be cleaned with 70% ethanol between each trial to remove olfactory cues.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled (cm), velocity (cm/s).
-
Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery, number of entries into the center zone. An increase in the time spent in the center is indicative of an anxiolytic effect.
-
Elevated Plus Maze (EPM)
Objective: To assess the anxiolytic-like properties of this compound.
Materials:
-
Male mice
-
This compound
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 30-60 minutes before the test.
-
Drug Administration: Administer this compound or vehicle i.p. 30-60 minutes before placing the mouse on the maze.
-
Test Session:
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session for analysis.
-
Clean the maze with 70% ethanol between each mouse.
-
-
Data Analysis:
-
Anxiety-Like Behavior: Percentage of time spent in the open arms, percentage of entries into the open arms. An increase in these parameters suggests an anxiolytic effect.
-
Locomotor Activity: Total number of arm entries can be used as a measure of general activity.
-
Note: A study in rats did not find a significant anxiolytic effect of this compound at 25-50 mg/kg in the EPM.[6]
-
Conclusion
This compound presents a unique pharmacological profile, distinct from classical benzodiazepines. The protocols outlined in these application notes provide a framework for the in vivo investigation of this compound's behavioral effects in mice. Researchers should carefully consider appropriate mouse strains, dosing regimens, and control groups to ensure the validity and reproducibility of their findings. The provided data and diagrams offer a comprehensive overview of this compound's mechanism and its application in preclinical research.
References
- 1. Antidepressant-like effect of this compound in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indirect dopaminergic effects of this compound, a 2,3-benzodiazepine, and their inhibition by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anxiolytic and anxiogenic drug effects on exploratory activity in an elevated plus-maze: a novel test of anxiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tofisopam Administration in Rodent Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical anxiolytic agent belonging to the 2,3-benzodiazepine class of compounds. Unlike classical 1,4-benzodiazepines, this compound exerts its pharmacological effects without significant sedative, muscle relaxant, or anticonvulsant properties.[1] Its unique mechanism of action, primarily as a phosphodiesterase (PDE) inhibitor, makes it a compound of interest in neuropharmacological research.[2] These application notes provide a comprehensive overview of this compound administration in rodent behavioral studies, including detailed experimental protocols, quantitative data summaries, and a visualization of its signaling pathways.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of several phosphodiesterase (PDE) isoenzymes, with the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[2][3] PDEs are enzymes responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in intracellular signaling. By inhibiting these PDEs, this compound increases intracellular levels of cAMP and cGMP, leading to the activation of downstream signaling cascades, including protein kinase A (PKA) and the phosphorylation of cAMP response element-binding protein (CREB).[4] This pathway is crucial for neuronal plasticity, learning, and memory.
Furthermore, this compound has been shown to indirectly modulate several neurotransmitter systems. It can enhance the behavioral effects of dopaminergic agonists and its antidepressant-like effects appear to be mediated by the serotonergic, catecholaminergic, and opioidergic systems.[5][6] this compound may also indirectly modulate the activity of GABA-A receptors, contributing to its anxiolytic effects without the typical side effects of classical benzodiazepines.[7]
Signaling Pathway of this compound
Caption: this compound's signaling cascade.
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound in various rodent behavioral studies. It is important to note that the anxiolytic effects of this compound in standard rodent models like the Elevated Plus Maze are not consistently observed.
Table 1: this compound Administration in Mouse Behavioral Studies
| Behavioral Test | Strain | Administration Route | Dosage (mg/kg) | Observed Effects | Reference |
| Tail Suspension Test | Swiss albino | Oral | 25 | Ineffective | [1][6] |
| Oral | 50, 100 | Significantly shortened immobility time (Antidepressant-like effect) | [1][6] | ||
| Modified Forced Swimming Test | Swiss albino | Oral | 25 | Ineffective | [1][6] |
| Oral | 50, 100 | Significantly shortened immobility time; prolonged swimming and climbing | [1][6] | ||
| Dizocilpine-induced Immobility | Not Specified | Intraperitoneal (i.p.) | 50 | Ameliorated dizocilpine-induced prolongation of immobility | [2][3] |
| Apomorphine-induced climbing | Not Specified | Not Specified | Not Specified | Enhanced climbing behavior (Dopaminergic effect) | [5] |
| Amphetamine/Amineptine-induced jumping | Not Specified | Not Specified | Not Specified | Enhanced jumping behavior (Dopaminergic effect) | [5] |
Table 2: this compound Administration in Rat Behavioral Studies
| Behavioral Test | Strain | Administration Route | Dosage (mg/kg) | Observed Effects | Reference |
| Elevated Plus Maze | Not Specified | Not Specified | 25 - 50 | No anxiolytic activity observed | [8] |
| Water-immersion Stress (Gastric Ulceration) | Normal | Oral (p.o.) | 30, 100 | Significantly inhibited gastric ulceration | [9] |
| Water-immersion Stress (Intestinal Propulsion) | Normal | Oral (p.o.) | 100 | Reversed the increase in intestinal propulsion | [9] |
Experimental Protocols
The following are detailed protocols for common behavioral assays used to assess the effects of compounds like this compound.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[10]
Experimental Workflow for Elevated Plus Maze
Caption: Workflow for the Elevated Plus Maze test.
Materials:
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor).
-
Video recording and analysis software.
-
This compound solution and vehicle control.
-
Standard rodent cages.
-
Disinfectant (e.g., 70% ethanol).
Procedure:
-
Acclimation: Allow rodents to acclimate to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., oral gavage or intraperitoneal injection). A typical pre-treatment time is 30 minutes.
-
Testing:
-
Gently place the rodent on the central platform of the EPM, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera positioned above the maze.
-
-
Data Collection: Analyze the video recording to quantify the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with a disinfectant between each trial to eliminate olfactory cues.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents. Anxiety is inferred from the animal's tendency to remain in the periphery (thigmotaxis) versus exploring the center of the arena.[11][12]
Experimental Workflow for Open Field Test
Caption: Workflow for the Open Field Test.
Materials:
-
Open field arena (a square or circular enclosure with high walls).
-
Video recording and analysis software.
-
This compound solution and vehicle control.
-
Standard rodent cages.
-
Disinfectant (e.g., 70% ethanol).
Procedure:
-
Acclimation: Allow rodents to acclimate to the testing room for at least 30 minutes prior to testing.
-
Drug Administration: Administer this compound or vehicle control according to the study design.
-
Testing:
-
Gently place the rodent in the center of the open field arena.
-
Allow the animal to explore the arena for a predetermined period (typically 5 to 10 minutes).
-
Record the session using an overhead video camera.
-
-
Data Collection: Analyze the video recording to quantify parameters such as:
-
Total distance traveled.
-
Time spent in the center zone versus the peripheral zone.
-
Number of entries into the center zone.
-
Rearing frequency (a measure of exploratory behavior).
-
Instances of grooming and defecation.
-
-
Cleaning: Thoroughly clean the arena with a disinfectant between each animal.
Conclusion
This compound presents a unique pharmacological profile, distinct from classical benzodiazepines, primarily through its action as a PDE inhibitor. While its anxiolytic effects in standard rodent behavioral models like the EPM are not robustly demonstrated, it shows significant potential in models of depression and psychosis. The provided protocols and data serve as a guide for researchers investigating the behavioral effects of this compound in rodents. Careful consideration of the experimental design, including dosage, administration route, and specific behavioral paradigm, is crucial for obtaining reliable and interpretable results.
References
- 1. researchgate.net [researchgate.net]
- 2. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indirect dopaminergic effects of this compound, a 2,3-benzodiazepine, and their inhibition by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antidepressant-like effect of this compound in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 10. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing the Antidepressant-Like Effects of Tofisopam Using the Forced Swim Test
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the forced swim test (FST) to evaluate the potential antidepressant-like properties of Tofisopam. This document outlines the experimental protocol, summarizes relevant data, and illustrates the proposed signaling pathways of this compound.
Introduction
The forced swim test is a widely used behavioral assay in rodents to screen for potential antidepressant efficacy.[1][2][3][4] The test is based on the principle that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture, floating with minimal movements required to keep their head above water.[2] A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[1]
This compound is an atypical anxiolytic drug with a 2,3-benzodiazepine structure.[5] Unlike classical 1,4-benzodiazepines, it does not exert its effects through the benzodiazepine binding site of the GABA-A receptor.[6][7][8] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) isoenzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6][7][8][9][10][11]
Data Presentation
The following table summarizes the quantitative data from a study investigating the effects of this compound in the modified forced swim test in mice.[5]
Table 1: Effects of this compound on Immobility, Swimming, and Climbing Durations in the Murine Modified Forced Swim Test [5]
| Treatment Group | Dose (mg/kg) | Immobility Time (s) | Swimming Time (s) | Climbing Time (s) |
| Vehicle Control | - | (Baseline Value) | (Baseline Value) | (Baseline Value) |
| This compound | 25 | Ineffective | - | - |
| This compound | 50 | Significantly Shortened | Prolonged | Prolonged |
| This compound | 100 | Significantly Shortened | Prolonged | Prolonged |
Note: "Significantly Shortened" and "Prolonged" indicate a statistically significant difference compared to the vehicle control group as reported in the original study. The exact baseline values and percentage changes were not provided in the abstract.
Experimental Protocols
This section provides a detailed methodology for conducting the forced swim test to assess the antidepressant-like effects of this compound in mice.
1. Animals
-
Species: Male BALB/c albino mice are commonly used.[3]
-
Weight: 20-25 g.[3]
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment, with free access to food and water.[3]
2. Apparatus
-
A transparent glass or Plexiglas cylinder.[12]
-
Dimensions: Approximately 30 cm in height and 20 cm in diameter.[12]
-
The cylinder is filled with water to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or paws.[12]
-
Water Temperature: Maintained at 24-25°C.[13]
3. Drug Administration
-
This compound is dissolved in an appropriate vehicle.
-
Administer this compound intraperitoneally (i.p.) or orally (p.o.) at the desired doses (e.g., 25, 50, 100 mg/kg) at a specific time point before the test (e.g., 30-60 minutes).[5]
-
A vehicle control group should receive the same volume of the vehicle solution.
4. Forced Swim Test Procedure (for mice)
-
Pre-test Session (Day 1): Each mouse is individually placed in the cylinder for a 15-minute pre-swim. This session is for habituation.[13] After the pre-test, the mice are removed, gently dried, and returned to their home cages.
-
Test Session (Day 2): 24 hours after the pre-test session, the mice are again placed in the swim cylinder for a 6-minute test session.[12][13] The behavior is typically recorded for the last 4 minutes of the session.[12]
-
Behavioral Scoring: The duration of the following behaviors is recorded by a trained observer or using an automated video tracking system:
-
Immobility: The mouse remains floating in the water, making only minimal movements necessary to keep its head above water.[13]
-
Swimming: The mouse displays active swimming motions, moving around the cylinder.
-
Climbing: The mouse makes active movements with its forepaws in and out of the water, usually directed against the walls of the cylinder.
-
5. Data Analysis
-
The total duration of immobility, swimming, and climbing is calculated for each animal.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the different treatment groups. A significant reduction in immobility time in the this compound-treated groups compared to the vehicle control group is indicative of an antidepressant-like effect.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the forced swim test for this compound evaluation.
Proposed Signaling Pathway of this compound
Caption: this compound's proposed mechanism via PDE inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. brieflands.com [brieflands.com]
- 5. Antidepressant-like effect of this compound in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. droracle.ai [droracle.ai]
- 11. go.drugbank.com [go.drugbank.com]
- 12. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Elevated Plus Maze (EPM) Studies of Tofisopam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tofisopam is an atypical benzodiazepine derivative with anxiolytic properties. Unlike classical 1,4-benzodiazepines, this compound does not bind to the benzodiazepine site on the GABA-A receptor.[1] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE-4 and PDE-10A, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] This unique pharmacological profile suggests that this compound may exert its anxiolytic effects with a reduced side-effect profile, such as sedation and muscle relaxation, compared to traditional benzodiazepines.
The elevated plus maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[2] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open and elevated spaces.[2] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
This document provides a detailed protocol for investigating the anxiolytic potential of this compound using the elevated plus maze test in mice.
Mechanism of Action Signaling Pathway
References
Application Notes: In Vitro Model for Studying Tofisopam's Effect on Neuronal Cells
Introduction
Tofisopam is an atypical anxiolytic drug belonging to the 2,3-benzodiazepine class. Unlike classical 1,4-benzodiazepines, this compound does not bind to the traditional benzodiazepine site on the GABA-A receptor.[1][2][3][4] Its mechanism of action is primarily attributed to the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4A1, PDE10A1, PDE2A3, and PDE3.[1][5][6][7] This inhibition leads to increased intracellular levels of cyclic adenosine monophosphate (cAMP), a critical second messenger in numerous signaling cascades.[3][5] Additionally, some studies suggest this compound may influence the dopaminergic system.[2][4][5]
This document provides a comprehensive framework for an in vitro model using primary neuronal cells to investigate the cellular and molecular effects of this compound. Primary cortical neuron cultures offer a physiologically relevant system to study neuro-specific events such as cell viability, neurite outgrowth, and the modulation of intracellular signaling pathways.[8] The following protocols and resources are designed for researchers, scientists, and drug development professionals to elucidate this compound's neuronal mechanism of action.
Data Presentation
Quantitative data is essential for understanding the dose-dependent effects of this compound. The tables below summarize its known enzymatic inhibition profile and provide a template for presenting experimental results.
Table 1: this compound Inhibition of Phosphodiesterase (PDE) Isoenzymes This table summarizes the inhibitory concentrations of this compound against various human recombinant PDE isoenzymes.
| PDE Isoenzyme | IC₅₀ (µM) |
| PDE-4A1 | 0.42 |
| PDE-10A1 | 0.92 |
| PDE-3A | 1.98 |
| PDE-2A3 | 2.11 |
| PDE-1 | >10 |
| PDE-5 | >10 |
| Data adapted from studies on human recombinant PDE isoenzymes.[3][6][7] |
Table 2: Example Data Template for this compound's Effect on Neuronal Cells This template can be used to structure and present quantitative results from the described experimental protocols.
| This compound Conc. (µM) | Cell Viability (% of Control) | Average Neurite Length (µm) | p-Akt / Total Akt (Fold Change) | p-ERK / Total ERK (Fold Change) |
| 0 (Vehicle) | 100 ± 5.2 | 150 ± 12.5 | 1.0 ± 0.1 | 1.0 ± 0.1 |
| 1 | 102 ± 4.8 | 175 ± 15.1 | 1.3 ± 0.2 | 1.2 ± 0.1 |
| 10 | 105 ± 6.1 | 210 ± 18.3 | 1.8 ± 0.3 | 1.5 ± 0.2 |
| 50 | 98 ± 5.5 | 195 ± 16.7 | 1.6 ± 0.2 | 1.4 ± 0.2 |
| 100 | 85 ± 7.3 | 145 ± 13.9 | 1.1 ± 0.1 | 1.1 ± 0.1 |
| Hypothetical data presented as Mean ± Standard Deviation. |
Visualizations and Diagrams
Diagrams are provided to visualize this compound's signaling pathway and the experimental workflows.
Experimental Protocols
The following are detailed protocols for establishing an in vitro model and assessing the effects of this compound.
Protocol 1: Primary Rat Cortical Neuron Culture
This protocol describes the isolation and culture of cortical neurons from embryonic day 18 (E18) rat pups. Aseptic techniques must be used throughout.
Materials:
-
Coating: Cultrex Poly-D-Lysine, Cultrex Mouse Laminin I, Sterile dH₂O, Sterile PBS
-
Media: Neuronal Base Media (e.g., Neurobasal Medium), N21-MAX Media Supplement, L-glutamine, Antibiotic-antimycotic solution
-
Dissection: Timed-pregnant E18 rat, 70% ethanol, sterile dissection tools, petri dishes.
-
Digestion (Optional but recommended): Papain, DNase I.
Procedure:
-
Plate Coating (perform 24 hours prior):
-
Dilute Poly-D-Lysine to 50 µg/mL in sterile dH₂O.
-
Cover the surface of culture plates/coverslips and incubate for 1 hour at 37°C.
-
Aspirate and wash three times with sterile dH₂O. Allow to dry completely.
-
Dilute Laminin to 10 µg/mL in sterile PBS.
-
Cover the Poly-D-Lysine coated surface and incubate for at least 2 hours at 37°C.
-
Aspirate Laminin solution just before adding cell suspension. Do not allow the surface to dry.
-
-
Tissue Dissection:
-
Euthanize the pregnant rat according to approved institutional guidelines.
-
Dissect the embryos and place them in ice-cold sterile PBS.
-
Isolate the embryonic brains and remove the cortices.
-
-
Cell Dissociation:
-
Mince the cortical tissue into small pieces.
-
(Optional) Enzymatically digest the tissue (e.g., with Papain) according to the manufacturer's protocol to improve cell yield and health.
-
Mechanically triturate the tissue gently with a fire-polished Pasteur pipette in warm culture media until a single-cell suspension is achieved.
-
-
Cell Plating:
-
Determine cell viability and count using a hemocytometer and Trypan Blue.
-
Dilute the cell suspension to the desired seeding density (e.g., 2.5 x 10⁵ cells/mL) in complete culture media.
-
Plate the cell suspension onto the prepared laminin-coated plates.
-
-
Culture Maintenance:
-
Incubate at 37°C in a 5% CO₂ humidified incubator.
-
After 24 hours, perform a half-media change to remove debris.
-
Continue to exchange half of the media every 3-4 days. Neurons are typically ready for experiments between days 5-7 in vitro.
-
Protocol 2: Neuronal Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.[9]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 N HCl or DMSO).
-
Cultured primary neurons in a 96-well plate.
-
This compound stock solution (dissolved in a suitable vehicle like DMSO).
Procedure:
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete culture media. Include a vehicle-only control.
-
Remove half the media from each well and replace it with the this compound dilutions.
-
Incubate for the desired treatment period (e.g., 24 or 48 hours) at 37°C, 5% CO₂.
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[10]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization:
-
Carefully aspirate the media without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution to each well.
-
Wrap the plate in foil and place it on an orbital shaker for 15-20 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express results as a percentage of the vehicle-treated control.
-
Protocol 3: Analysis of Neurite Outgrowth by Immunocytochemistry (ICC)
This protocol uses ICC to visualize neuronal morphology and quantify neurite length.
Materials:
-
Primary antibody: Anti-β-III Tubulin (a neuron-specific marker).
-
Secondary antibody: Fluorophore-conjugated anti-host IgG (e.g., Goat anti-Mouse Alexa Fluor 488).
-
Fixative: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization buffer: 0.25% Triton X-100 in PBS.
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in PBS.[11]
-
Nuclear counterstain: DAPI (4′,6-diamidino-2-phenylindole).
-
Mounting medium.
Procedure:
-
Cell Culture and Treatment:
-
Culture primary neurons on coated glass coverslips in a 24-well plate.
-
Treat with this compound as described in Protocol 2.
-
-
Fixation and Permeabilization:
-
Gently wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
-
Blocking and Antibody Incubation:
-
Block with 5% BSA for 1 hour at room temperature to reduce non-specific binding.[11]
-
Incubate with primary anti-β-III Tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Counterstain with DAPI for 5 minutes.
-
Wash twice with PBS.
-
Mount coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length using image analysis software (e.g., ImageJ/Fiji with the NeuronJ plugin). Measure the length of the longest neurite from multiple neurons per condition.
-
Protocol 4: Western Blotting for Akt and ERK Signaling
This protocol assesses the activation (phosphorylation) of key signaling proteins downstream of cAMP pathways.
Materials:
-
Lysis buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels, running and transfer buffers.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer: 5% non-fat dry milk or BSA in TBS-T (Tris-Buffered Saline with 0.1% Tween-20).
-
Primary antibodies: Phospho-Akt (Ser473), Total Akt, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK1/2.
-
Secondary antibody: HRP-conjugated anti-host IgG.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat neurons in 6-well plates with this compound for a short duration (e.g., 15-60 minutes) to capture signaling events.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Scrape cell lysates, collect, and centrifuge at 4°C to pellet debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.[12]
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% milk or BSA in TBS-T for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C, with gentle agitation.[12]
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBS-T.
-
-
Detection and Analysis:
-
Apply ECL substrate to the membrane.
-
Detect the chemiluminescent signal using an imaging system.
-
To normalize, strip the membrane and re-probe with an antibody for the total protein (e.g., Total Akt) or a loading control (e.g., β-Actin).
-
Quantify band intensity using densitometry software. Express results as the ratio of phosphorylated protein to total protein.
-
References
- 1. droracle.ai [droracle.ai]
- 2. [Pharmacologic effects of tofizopam (Grandaxin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis | springermedizin.de [springermedizin.de]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 8. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. A Practical Guide to Immunocytochemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic and Pharmacodynamic Modeling of Tofisopam
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and data interpretation for the pharmacokinetic (PK) and pharmacodynamic (PD) modeling of Tofisopam. This compound is an anxiolytic agent with a unique pharmacological profile, acting as a phosphodiesterase (PDE) inhibitor rather than a classical benzodiazepine.
Pharmacokinetic Profiling of this compound
The pharmacokinetic properties of this compound are characterized by rapid absorption and a relatively short half-life. The following sections detail the protocols for preclinical and clinical pharmacokinetic studies.
Preclinical Pharmacokinetic Study in Rats (Protocol)
This protocol outlines an in-vivo study to determine the pharmacokinetic profile of this compound in a rat model.
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of this compound following oral administration in rats.
Materials:
-
This compound
-
Vehicle for oral administration (e.g., 0.5% w/v carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 200-250 g)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
HPLC system with UV or MS/MS detector
Procedure:
-
Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.
-
Dosing: Fast rats overnight before administering a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples for this compound concentration using a validated HPLC method (see Section 1.3).
-
Data Analysis: Plot the plasma concentration-time data and calculate pharmacokinetic parameters using non-compartmental analysis.
Pharmacokinetic Parameters to be Determined:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
Clinical Pharmacokinetic Study in Humans (Protocol Overview)
Clinical studies in humans have shown rapid absorption of this compound.
Study Design: Open-label, single-dose study in healthy volunteers.
Procedure:
-
Administer a single oral dose of this compound (e.g., 50 mg).
-
Collect serial blood samples over 24 hours.
-
Analyze plasma samples for this compound concentrations.
-
Calculate pharmacokinetic parameters.
Analytical Method for this compound Quantification in Plasma (HPLC Protocol)
A robust and sensitive High-Performance Liquid Chromatography (HPLC) method is crucial for accurate pharmacokinetic analysis.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
Reversed-phase C18 column.
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 240 nm or by mass spectrometry.
-
Injection Volume: 10 µL.
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile.
-
Vortex for 1 minute.
-
Centrifuge to precipitate proteins.
-
Inject the supernatant into the HPLC system.
Summary of this compound Pharmacokinetic Parameters
| Parameter | Species | Dose | Cmax | Tmax (h) | t1/2 (h) | AUC (ng·h/mL) | Reference |
| This compound | Human | 50 mg (oral) | Not Specified | ~2 | Not Specified | Not Specified | [1] |
| (R)-Tofisopam | Human | 200 mg b.i.d. (oral) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
| (S)-Tofisopam | Human | 150 mg t.i.d. (oral) | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Note: Specific quantitative values for Cmax and AUC from single-dose studies were not available in the provided search results.
Pharmacodynamic Profiling of this compound
This compound's anxiolytic effects are primarily mediated through the inhibition of phosphodiesterases.
In Vitro Phosphodiesterase (PDE) Inhibition Assay (Protocol)
This assay determines the inhibitory activity of this compound against various PDE isoenzymes.
Objective: To determine the IC50 values of this compound for different PDE isoenzymes.
Materials:
-
Recombinant human PDE isoenzymes (e.g., PDE2A3, PDE3A, PDE4A1, PDE10A1)
-
This compound
-
cAMP or cGMP (substrate)
-
Assay buffer
-
Detection reagents (e.g., fluorescent or luminescent based)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the PDE enzyme, substrate (cAMP or cGMP), and this compound at various concentrations.
-
Incubate the reaction mixture.
-
Stop the reaction and add the detection reagents.
-
Measure the signal (e.g., fluorescence or luminescence) using a microplate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Summary of this compound PDE Inhibition
| PDE Isoenzyme | IC50 (µM) | Reference |
| PDE-2A3 | 2.11 | [3] |
| PDE-3A | 1.98 | [3] |
| PDE-4A1 | 0.42 | [3] |
| PDE-10A1 | 0.92 | [3] |
Preclinical Assessment of Anxiolytic Activity: Elevated Plus Maze (EPM) Test (Protocol)
The EPM test is a widely used behavioral assay to assess anxiety-like behavior in rodents.
Objective: To evaluate the dose-dependent anxiolytic effects of this compound in mice or rats.
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
Procedure:
-
Animal Acclimatization: Acclimate animals to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound (e.g., 10, 25, 50 mg/kg, intraperitoneally) or vehicle 30 minutes before the test.
-
Test: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.
-
Behavioral Recording: Record the session using a video camera for later analysis.
-
Data Analysis: Score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of locomotor activity).
-
-
Statistical Analysis: Compare the behavioral parameters between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Expected Outcome: Anxiolytic compounds like this compound are expected to increase the time spent and the number of entries into the open arms.
Clinical Assessment of Anxiolytic Efficacy (Protocol Overview)
Clinical trials have demonstrated the efficacy of this compound in treating anxiety disorders.
Study Design: Double-blind, randomized, placebo-controlled trial in patients with Generalized Anxiety Disorder (GAD).
Procedure:
-
Patient Recruitment: Recruit patients diagnosed with GAD according to standard diagnostic criteria.
-
Randomization: Randomly assign patients to receive this compound (e.g., 50 mg three times daily) or a placebo.
-
Treatment Period: Administer the assigned treatment for a specified duration (e.g., 4-6 weeks).
-
Efficacy Assessment: Evaluate anxiety symptoms at baseline and at regular intervals during the treatment period using validated rating scales such as the Hamilton Anxiety Rating Scale (HARS).
-
Safety Monitoring: Monitor and record any adverse events.
-
Data Analysis: Compare the change in anxiety scores from baseline between the this compound and placebo groups.
In Vitro Metabolism and Drug Interaction Studies
Understanding the metabolic fate of this compound is crucial for predicting its drug-drug interaction potential.
In Vitro Metabolism in Human Liver Microsomes (Protocol)
This protocol identifies the cytochrome P450 (CYP) enzymes responsible for this compound metabolism.
Objective: To identify the major CYP isoforms involved in the metabolism of (R)- and (S)-Tofisopam.
Materials:
-
(R)- and (S)-Tofisopam
-
Pooled human liver microsomes
-
NADPH regenerating system
-
Specific chemical inhibitors for major CYP isoforms (e.g., ketoconazole for CYP3A4, sulfaphenazole for CYP2C9)
-
Recombinant human CYP enzymes
-
LC-MS/MS system
Procedure:
-
Incubate (R)- or (S)-Tofisopam with human liver microsomes in the presence of an NADPH regenerating system.
-
To identify the responsible CYP enzymes, perform incubations with specific chemical inhibitors or with individual recombinant CYP enzymes.
-
After incubation, stop the reaction and analyze the samples for the formation of metabolites using LC-MS/MS.
-
Compare the metabolite formation in the presence and absence of inhibitors or with different recombinant enzymes to identify the key metabolizing enzymes.
Key Findings:
-
The metabolism of (S)-Tofisopam is primarily catalyzed by CYP3A4 .[2]
-
The metabolism of (R)-Tofisopam is mainly mediated by CYP2C9 .[2]
In Vitro CYP3A4 Inhibition Assay (Protocol)
This assay assesses the potential of this compound to inhibit the activity of CYP3A4, a major drug-metabolizing enzyme.
Objective: To determine the IC50 of this compound for CYP3A4 inhibition.
Materials:
-
Human liver microsomes or recombinant human CYP3A4
-
A specific CYP3A4 substrate (e.g., midazolam or testosterone)
-
This compound
-
NADPH regenerating system
-
LC-MS/MS system
Procedure:
-
Pre-incubate the microsomes or recombinant enzyme with various concentrations of this compound.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
After a specific incubation time, stop the reaction.
-
Analyze the formation of the substrate's metabolite by LC-MS/MS.
-
Calculate the percent inhibition of CYP3A4 activity at each this compound concentration and determine the IC50 value.
Finding: this compound has been shown to inhibit CYP3A4 activity.
Visualizations
Caption: Workflow for Pharmacokinetic Studies of this compound.
Caption: this compound's Mechanism of Action via PDE Inhibition.
Caption: Experimental Workflow for the Elevated Plus Maze Test.
References
Troubleshooting & Optimization
Tofisopam Solubility: A Technical Guide for In Vivo Research
For researchers and drug development professionals utilizing Tofisopam in in vivo studies, ensuring appropriate solubility is a critical first step for successful and reproducible experimental outcomes. This technical support guide provides troubleshooting strategies and answers to frequently asked questions regarding this compound solubility, presented in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the basic solubility properties of this compound?
A1: this compound is a poorly water-soluble compound. It is practically insoluble in water but shows good solubility in dimethyl sulfoxide (DMSO).[1][2]
Q2: I'm observing precipitation when preparing my this compound solution for in vivo administration. What should I do?
A2: Precipitation upon addition of aqueous solutions to a DMSO stock of this compound is a common issue. This occurs because this compound is poorly soluble in aqueous environments. To address this, consider using a co-solvent system or a specialized vehicle. Heating and/or sonication can also aid in dissolution if precipitation or phase separation occurs.[3]
Q3: What are some recommended vehicle formulations for in vivo administration of this compound?
A3: Several vehicle formulations can be used to solubilize this compound for in vivo studies. The choice of vehicle will depend on the route of administration and the required concentration. Here are some established protocols:[3]
-
Co-Solvent System: A common approach involves a multi-component solvent system. For example, a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can yield a clear solution.[3]
-
Cyclodextrin Formulation: For improved solubility and potentially enhanced bioavailability, a formulation containing sulfobutylether-β-cyclodextrin (SBE-β-CD) can be used. A typical preparation involves 10% DMSO in a solution of 20% SBE-β-CD in saline.[3]
-
Oil-Based Vehicle: For oral administration, an oil-based vehicle may be suitable. A mixture of 10% DMSO and 90% corn oil can be effective.[3]
Q4: What is the maximum achievable concentration of this compound in these vehicle formulations?
A4: With the recommended vehicle formulations, a concentration of at least 1.25 mg/mL can be achieved, resulting in a clear solution.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in the initial solvent. | Insufficient solvent volume or inappropriate solvent. | This compound is soluble in DMSO at approximately 14-15 mg/mL.[2] Ensure you are using a sufficient volume of DMSO. Gentle warming or sonication can also be applied. |
| Precipitation occurs when adding the aqueous component (e.g., saline) to the this compound-DMSO solution. | This compound's low aqueous solubility. | This is expected. To maintain solubility, a carefully designed co-solvent system is necessary. Follow the detailed experimental protocols provided below. |
| The final formulation is cloudy or contains visible particles. | Incomplete dissolution or precipitation over time. | Ensure all components are fully dissolved before administration. If cloudiness persists, consider preparing a fresh solution. For longer-term studies (exceeding half a month), the stability of the formulation should be carefully considered, and alternative vehicles might be necessary.[3] |
| Inconsistent results are observed between experiments. | Variability in drug formulation and administration. | Strict adherence to a validated and consistent formulation protocol is crucial for reproducible in vivo results. Ensure accurate measurement of all components and thorough mixing. |
Quantitative Solubility Data
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~14 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | >10 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (clear solution) | [2] |
| Water | Insoluble | [1] |
| Water | <2 mg/mL | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL (clear solution) | [3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (clear solution) | [3] |
| 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL (clear solution) | [3] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation
-
Weigh the required amount of this compound.
-
Dissolve the this compound in DMSO to create a stock solution.
-
In a separate tube, prepare the vehicle by mixing PEG300, Tween-80, and saline in the appropriate ratios.
-
Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to achieve the final desired concentration and solvent ratios (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3]
-
Ensure the final solution is clear before administration.
Protocol 2: SBE-β-CD Formulation
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the this compound-DMSO stock solution to the SBE-β-CD solution to reach the final concentration, with the final DMSO concentration being 10%.[3]
-
Mix thoroughly until a clear solution is obtained.
Protocol 3: Corn Oil Formulation
-
Dissolve this compound in DMSO to create a stock solution.
-
Add the this compound-DMSO stock solution to corn oil to achieve the final desired concentration, with the final DMSO concentration being 10%.[3]
-
Mix thoroughly to ensure a homogenous suspension.
This compound Solubility Troubleshooting Workflow
References
Managing unexpected stimulant effects of Tofisopam in animal models
This technical support center provides troubleshooting guidance and resources for researchers encountering unexpected stimulant-like effects during preclinical studies with Tofisopam in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is this compound, an anxiolytic, causing hyperactivity or stimulant effects in my animal model?
A1: This is a recognized paradoxical effect stemming from this compound's unique mechanism of action, which differs significantly from classical 1,4-benzodiazepines. Unlike drugs like diazepam that enhance GABAergic inhibition, this compound does not bind to the benzodiazepine site on the GABA-A receptor.[1][2][3] Its stimulant-like properties are primarily attributed to two mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits several PDE isoenzymes, most notably PDE-4 and PDE-10A.[1][3][4][5] Inhibition of these enzymes leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), a second messenger that can trigger a cascade of stimulating cellular events.[4]
-
Dopaminergic System Modulation: this compound has been shown to enhance the behavioral effects of dopamine agonists like amphetamine and apomorphine.[6] It may acutely increase the sensitivity of central dopaminergic receptors, contributing to increased motor activity.[5][6]
Q2: Are these stimulant effects a known phenomenon or specific to my experiment?
A2: While not its primary therapeutic effect, stimulant properties have been documented. Early clinical reports noted that this compound is a "slight stimulant" and lacks the sedative properties of other benzodiazepines.[7] In animal studies, particularly at higher doses (e.g., above 200 mg/kg), it can produce effects similar to neuroleptics, such as potentiating amphetamine-induced stereotypy.[1][5] Therefore, observing such effects, especially in a dose-dependent manner, is plausible.
Q3: What specific signaling pathways are responsible for these paradoxical effects?
A3: The primary pathway involves the inhibition of phosphodiesterases (PDEs). By blocking PDE-4 and PDE-10A, this compound prevents the breakdown of cAMP.[1][3] Elevated cAMP activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, including those involved in regulating dopamine neurotransmission. Furthermore, PDE-10A is highly expressed in striatal neurons that are central to motor control, making its inhibition a key factor in modulating locomotor activity.[1] The interaction with dopamine D2 and adenosine A2A receptors in the striatum is also a critical pathway for motor control, which may be indirectly influenced by this compound.[8][9]
Troubleshooting Guide
Issue: Unexpected Hyperactivity or Increased Locomotion Observed
This guide provides a systematic approach to identifying the cause of unexpected stimulant effects in your animal model.
| Potential Cause | Explanation | Recommended Action |
| 1. Inappropriate Dose | This compound's pharmacological profile is highly dose-dependent. While lower doses may produce anxiolytic or antidepressant-like effects (e.g., 50-100 mg/kg in mice)[10][11], high doses (>200 mg/kg) are associated with neuroleptic-like effects and potentiation of dopaminergic activity.[1][5] | Conduct a Dose-Response Study: Systematically test a range of doses (e.g., 10, 25, 50, 100 mg/kg) to identify the optimal window for the desired effect in your specific animal model and strain. |
| 2. Animal Model Variability | Species, strain, sex, and age can significantly influence drug metabolism and behavioral responses. A protocol optimized for one strain of mouse may not be suitable for another or for rats. | Review Literature & Standardize: Search for studies using this compound in your specific animal model. Ensure that animal characteristics (strain, sex, age, weight) are consistent across all experimental groups. |
| 3. Environmental & Procedural Stress | Stress from handling, injection, or a novel testing environment can independently cause hyperactivity, which may be confounded with a drug effect.[12][13][14] Repeated injections themselves can alter circadian locomotor rhythms.[15] | Refine Acclimatization & Handling: Implement a consistent handling protocol for at least one week prior to the experiment to habituate animals to the researcher.[14] Ensure adequate acclimatization time to the testing room (e.g., 60 minutes) and apparatus (e.g., 5-10 minutes) before data collection. |
| 4. Inconsistent Experimental Conditions | Factors such as time-of-day testing, lighting, ambient noise, and temperature can all impact behavioral outcomes and introduce variability.[14] | Adopt a Strict SOP: Standardize all experimental conditions. Conduct tests at the same time during the light/dark cycle. Use sound-attenuating chambers or provide consistent background white noise to mask external sounds.[14] |
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's mechanism of action.
Table 1: this compound Inhibition of Phosphodiesterase (PDE) Isoenzymes
| PDE Isoenzyme | IC₅₀ (μM) | Primary Function in CNS | Reference |
|---|---|---|---|
| PDE-4A1 | 0.42 | Inflammation, intracellular signaling | [1][2][3] |
| PDE-10A1 | 0.92 | Signal transduction in striatal neurons, motor control | [1][2][3] |
| PDE-3A | 1.98 | Cardiovascular function, intracellular signaling | [1][3] |
| PDE-2A3 | 2.11 | cGMP signaling, potential anxiolytic target |[1][3] |
Table 2: Dose-Dependent Behavioral Effects of this compound in Rodent Models
| Dose Range (Route) | Animal Model | Observed Effect | Reference |
|---|---|---|---|
| 50 - 100 mg/kg (i.p.) | Mice | Antidepressant-like (reduced immobility) | [10] |
| 50 mg/kg (i.p.) | Mice | Amelioration of dizocilpine-induced negative symptoms | [1][11] |
| 10 mg/kg | Rats | Attenuation of stress-induced changes in locomotor rhythm | [15] |
| > 200 mg/kg | Rodents | Neuroleptic-like effects (e.g., potentiation of stereotypy) |[1][5] |
Experimental Protocols
Protocol 1: Open Field Test (OFT) for Locomotor Activity Assessment
This protocol is designed to assess general locomotor activity, exploration, and anxiety-like behavior.
-
Apparatus: A square arena (e.g., 40x40x30 cm for mice; 100x100x40 cm for rats) made of non-porous material (e.g., PVC or Plexiglas). The arena should be evenly illuminated (e.g., 15-25 lux).
-
Acclimatization: Transport animals to the testing room at least 60 minutes before the experiment begins.
-
Procedure:
-
Administer this compound or vehicle at the predetermined time before the test (based on its pharmacokinetics, typically 30-60 minutes for i.p. injection).
-
Gently place the animal in the center of the open field arena.
-
Record activity for 10-30 minutes using an automated video-tracking system.
-
Thoroughly clean the arena with 70% ethanol between trials to eliminate olfactory cues.
-
-
Key Parameters to Measure:
-
Total Distance Traveled (cm): Primary measure of locomotor activity.
-
Velocity (cm/s): Average speed of movement.
-
Time Spent in Center Zone (s): A measure of anxiety-like behavior (thigmotaxis). An increase may indicate anxiolysis, while a decrease suggests anxiety.
-
Rearing Frequency: Number of times the animal stands on its hind legs, an exploratory behavior.
-
Protocol 2: In Vivo Microdialysis for Striatal Dopamine Measurement
This advanced technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.
-
Surgery: Under anesthesia, stereotaxically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or dorsal striatum). Allow for a recovery period of several days.
-
Acclimatization: Habituate the animal to the microdialysis testing chamber and tether system.
-
Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant low flow rate (e.g., 0.5-2.0 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes.
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Analysis: Analyze the concentration of dopamine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED). Results are typically expressed as a percentage change from the baseline average.
Visualizations: Pathways and Workflows
The following diagrams illustrate the key mechanisms and troubleshooting logic associated with this compound's effects.
Caption: Proposed signaling pathway for this compound-induced stimulant effects.
References
- 1. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Indirect dopaminergic effects of this compound, a 2,3-benzodiazepine, and their inhibition by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Comparison of the Anxiolytic Properties of this compound and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine/adenosine interactions related to locomotion and tremor in animal models: Possible relevance to parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adenosine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antidepressant-like effect of this compound in mice: A behavioural, molecular docking and MD simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tips and traps for behavioural animal experimentation | Acta Neuropsychiatrica | Cambridge Core [cambridge.org]
- 13. cambridge.org [cambridge.org]
- 14. amuzainc.com [amuzainc.com]
- 15. [this compound and melatonin attenuate the reorganization of circadian locomotor rhythm in rats under injection-induced stress conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Tofisopam Concentration for In Vitro PDE Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Tofisopam concentration in in vitro phosphodiesterase (PDE) assays.
Frequently Asked Questions (FAQs)
Q1: What is the reported activity of this compound on different PDE isozymes?
A1: this compound acts as a low-affinity, isoenzyme-selective inhibitor of several phosphodiesterases. Its highest affinity is for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[1][2][3] No significant interaction has been reported with PDE-6, PDE-8, PDE-9, and PDE-11.[1][4] Weak inhibition was observed for PDE-1 and PDE-5, but the inhibition was less than 50% at a concentration of 10,000 nM, so IC50 values were not determined for these isozymes.[1]
Q2: What are the IC50 values of this compound for the inhibited PDE isozymes?
A2: The reported IC50 values for this compound against various PDE isozymes are summarized in the table below.
| PDE Isozyme | IC50 (µM) |
| PDE-4A1 | 0.42 |
| PDE-10A1 | 0.92 |
| PDE-3A | 1.98 |
| PDE-2A3 | 2.11 |
Data sourced from multiple studies.[1][2][3][5][6]
Q3: How should I prepare this compound for in vitro PDE assays?
A3: this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][4][5] This stock solution is then diluted in the assay buffer to achieve the desired final concentrations. It is crucial to ensure the final DMSO concentration in the assay is low, typically around 0.1%, to avoid solvent-induced effects on enzyme activity.[1][5]
Troubleshooting Guide
This guide addresses common issues encountered when determining the optimal concentration of this compound in in vitro PDE assays.
| Issue | Possible Cause | Recommended Solution |
| Low or No Inhibition Observed | This compound concentration is too low. | Refer to the provided IC50 values to select a concentration range that brackets the expected IC50. For initial screening, a high concentration (e.g., 10 µM) can be used to confirm activity.[1] |
| Inactive this compound. | Ensure the this compound used is of high purity and has been stored correctly. Consider purchasing from a reputable supplier. | |
| Issues with the assay itself (e.g., enzyme, substrate). | Run positive controls with known PDE inhibitors to validate the assay setup. | |
| High Variability in Results | Poor solubility of this compound at higher concentrations. | Visually inspect the diluted this compound solutions for any precipitation. If solubility is an issue, consider preparing a fresh, lower concentration stock in DMSO. The final DMSO concentration in the assay should not exceed levels known to affect the assay. |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing of all assay components. | |
| Unexpectedly High Inhibition | This compound concentration is too high, leading to non-specific effects. | Perform a dose-response curve with a wide range of concentrations to determine the specific inhibitory range. |
| Contamination of reagents. | Use fresh, high-quality reagents and dedicated labware. | |
| Difficulty in Determining IC50 | Inappropriate concentration range tested. | Use an 8-point (or more) concentration curve, with concentrations spanning at least three orders of magnitude around the expected IC50 value.[1][5] |
| Issues with data analysis. | Utilize appropriate non-linear regression software to fit the dose-response curve and calculate the IC50. |
Experimental Protocols
Protocol for Determining this compound IC50 using an IMAP-based Assay
This protocol is based on the methodology used in published studies on this compound's PDE inhibitory activity.[1][5]
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in 100% DMSO to prepare a high-concentration stock solution (e.g., 10 mM).
-
-
Serial Dilution:
-
Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for the 8-point assay. The final DMSO concentration in the assay wells should be maintained at 0.1%.
-
-
Assay Procedure (IMAP Technology):
-
The assay is based on the high-affinity binding of phosphate by immobilized metal coordination complexes on nanoparticles.
-
Reactions are carried out in duplicate or triplicate.
-
Add the diluted this compound or vehicle control (assay buffer with 0.1% DMSO) to the assay plate.
-
Add the specific human recombinant PDE isozyme (e.g., PDE-4A1, PDE-10A1).
-
Initiate the reaction by adding the fluorescently labeled cyclic nucleotide substrate (cAMP or cGMP).
-
Incubate the reaction for a predetermined time at the appropriate temperature.
-
Stop the reaction and add the IMAP binding reagent.
-
Measure the fluorescence polarization to determine the extent of substrate hydrolysis.
-
-
Data Analysis:
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and determine the IC50 value.
-
Visualizations
Caption: this compound inhibits PDE, increasing cAMP/cGMP levels.
Caption: Workflow for determining this compound IC50 in PDE assays.
Caption: Logic for troubleshooting common PDE assay issues.
References
- 1. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Tofisopam Interference with Fluorescence-Based Assays: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers encountering potential interference from the atypical anxiolytic tofisopam in fluorescence-based assays. This compound's intrinsic spectral properties can lead to inaccurate data in common experimental setups. This guide offers troubleshooting protocols, frequently asked questions (FAQs), and detailed experimental designs to help you identify, mitigate, and control for such interference, ensuring the integrity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound can interfere with fluorescence-based assays?
A1: this compound can interfere with fluorescence-based assays through two main mechanisms:
-
Autofluorescence: this compound has been shown to exhibit fluorescence when excited by light. If the excitation and emission spectra of this compound overlap with those of the fluorophores used in your assay, it can lead to false-positive signals or an artificially high background.
-
Light Absorbance (Quenching): this compound absorbs light in the UV and near-UV range. If this compound absorbs light at the excitation or emission wavelengths of your assay's fluorophore, it can lead to a decrease in the detected fluorescence signal, a phenomenon known as quenching. This can result in false-negative results or an underestimation of the true signal.
Q2: At what wavelengths should I be concerned about this compound's interference?
A2: Based on available data, this compound exhibits the following spectral properties:
-
UV Absorbance: this compound has a maximum absorbance at approximately 238 nm, with additional absorbance peaks observed at 298, 312, 315, 332, 344, and 366 nm. Assays using fluorophores that are excited in this UV range are at a higher risk of interference.
-
Fluorescence: A degradation product of this compound has been shown to have an excitation maximum at 295 nm and an emission maximum at 383 nm[1]. Therefore, assays utilizing fluorophores with similar spectral profiles are susceptible to interference.
Q3: How can I quickly check if this compound is interfering with my assay?
A3: The most straightforward method is to run a "compound-only" control. This involves preparing a sample containing this compound at the same concentration used in your experiment, but without the other assay components (e.g., cells, enzymes, or fluorescent probes). If you observe a significant signal in this control, it indicates that this compound itself is contributing to the fluorescence.
Q4: What are the most common types of fluorescence-based assays that could be affected by this compound?
A4: Any fluorescence-based assay could potentially be affected, but those at highest risk are:
-
Cell Viability/Cytotoxicity Assays: Assays that use fluorescent reporters like resazurin or calcein-AM, especially those with excitation or emission spectra overlapping with this compound.
-
Enzyme Activity Assays: Assays that measure the production or consumption of a fluorescent substrate or product.
-
Reporter Gene Assays: Assays using fluorescent proteins (e.g., GFP, YFP) or luciferase reporters where the detection chemistry involves fluorescent substrates.
-
High-Throughput Screening (HTS): In HTS, where a large number of compounds are screened, identifying and flagging interfering compounds like this compound early is critical to avoid pursuing false positives or negatives.
Troubleshooting Guide
If you suspect this compound is interfering with your assay, follow this step-by-step troubleshooting guide.
| Problem | Potential Cause | Suggested Solution |
| Unexpectedly high fluorescence signal in wells containing this compound. | This compound is autofluorescent at the assay's excitation and emission wavelengths. | 1. Run a "compound-only" control: Measure the fluorescence of this compound in the assay buffer at the same concentrations as your experiment. 2. Perform a spectral scan: Determine the full excitation and emission spectrum of this compound to identify its fluorescent profile. 3. Change fluorophore: If possible, switch to a fluorophore with excitation and emission wavelengths that are "red-shifted" (further away from the blue end of the spectrum) and do not overlap with this compound's fluorescence. |
| Lower than expected fluorescence signal in the presence of this compound. | This compound is absorbing the excitation or emitted light (quenching). | 1. Measure this compound's absorbance spectrum: Determine if this compound absorbs light at your assay's excitation or emission wavelengths. 2. Run a "fluorophore + compound" control: Measure the fluorescence of your assay's fluorophore with and without this compound to confirm quenching. 3. Reduce compound concentration: If experimentally feasible, lower the concentration of this compound. 4. Use a different fluorophore: Select a fluorophore whose spectral properties do not overlap with this compound's absorbance spectrum. |
| High variability between replicate wells containing this compound. | This compound may be precipitating out of solution at the tested concentrations. | 1. Visually inspect the wells: Look for any signs of precipitation or turbidity. 2. Check solubility: Determine the solubility of this compound in your specific assay buffer. 3. Lower the concentration: Work within the established soluble range of this compound. |
Quantitative Data Summary
The following table summarizes the known spectral properties of this compound. This information is critical for designing experiments to avoid interference.
| Parameter | Wavelength (nm) | Reference |
| Maximum UV Absorbance | 238 | [2] |
| Other UV Absorbance Peaks | 298, 312, 315, 332, 344, 366 | [1] |
| Fluorescence Excitation (Degradation Product) | 295 | [1] |
| Fluorescence Emission (Degradation Product) | 383 | [1] |
Experimental Protocols
Protocol 1: Assessing this compound Autofluorescence
Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in your assay.
Materials:
-
This compound stock solution (in a suitable solvent like DMSO)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates
Method:
-
Prepare a serial dilution of this compound in your assay buffer, covering the concentration range used in your primary experiment.
-
Include a "buffer only" control (blank).
-
Dispense the solutions into the wells of the microplate.
-
Set the microplate reader to the excitation and emission wavelengths of your primary assay's fluorophore.
-
Measure the fluorescence intensity in each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates that this compound is autofluorescent under your experimental conditions.
Protocol 2: Assessing this compound-Induced Quenching
Objective: To determine if this compound quenches the fluorescence of your assay's reporter molecule.
Materials:
-
This compound stock solution
-
Your assay's fluorophore (at the concentration used in the primary assay)
-
Assay buffer
-
Microplate reader with fluorescence detection capabilities
-
Black-walled, clear-bottom microplates
Method:
-
Prepare a solution of your fluorophore in the assay buffer.
-
Prepare a serial dilution of this compound in the assay buffer.
-
In the microplate, add the fluorophore solution to a set of wells.
-
Add the serial dilutions of this compound to these wells.
-
Include control wells with the fluorophore and assay buffer only (no this compound).
-
Incubate the plate under the same conditions as your primary assay.
-
Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates that this compound is quenching your fluorophore.
Visualizing Interference Pathways and Workflows
To further clarify the troubleshooting process, the following diagrams illustrate key concepts and workflows.
Caption: Mechanisms of this compound Interference
Caption: Troubleshooting Workflow for Interference
By following this guide, researchers can confidently identify and address potential interference from this compound in their fluorescence-based assays, leading to more accurate and reliable experimental outcomes.
References
Navigating the Challenges of Tofisopam's Short Half-Life: A Technical Guide for Researchers
Technical Support Center
This guide provides researchers, scientists, and drug development professionals with practical solutions and detailed protocols for effectively managing the experimental challenges posed by the short half-life of tofisopam.
Frequently Asked Questions (FAQs)
Q1: What is the reported half-life of this compound and why is it a concern in experimental design?
A1: this compound has a notably short biological half-life, which presents a significant challenge for maintaining stable and therapeutically relevant plasma concentrations in preclinical models. In humans, the half-life of unchanged this compound is approximately 2.7 to 3.5 hours, while in rats, the absorption is rapid with a t-max of 0.5 to 1.0 hour.[1] This rapid clearance necessitates carefully designed administration protocols to avoid significant fluctuations in plasma levels, which could otherwise lead to inconclusive or misleading experimental outcomes.
Q2: What is the primary mechanism of action of this compound?
A2: this compound is an atypical benzodiazepine that does not act on the traditional benzodiazepine binding site of the GABA-A receptor.[2][3] Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, with the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[1][3][4][5] By inhibiting these PDEs, this compound increases intracellular levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger involved in numerous signaling pathways.
Q3: How can I maintain stable plasma concentrations of this compound in my animal models?
A3: To counteract this compound's short half-life, several strategies can be employed to achieve more stable plasma concentrations. These include:
-
Frequent Dosing: Administering smaller doses more frequently can help maintain a steadier plasma concentration. A documented successful approach in mice involved intraperitoneal (i.p.) injections twice daily, with a 4-hour interval between doses.[1]
-
Continuous Infusion: Utilizing osmotic pumps for subcutaneous or intravenous infusion can provide consistent and controlled drug delivery over an extended period.[6][7][8][9][10]
-
Controlled-Release Formulations: While specific controlled-release formulations for preclinical research on this compound are not widely documented, developing such formulations (e.g., subcutaneous oil-based depots) is a viable strategy to prolong its systemic exposure.[6][7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in behavioral or physiological readouts between subjects. | Fluctuating plasma concentrations of this compound due to its short half-life. | Implement a more frequent dosing schedule (e.g., every 4 hours) or switch to a continuous infusion method using osmotic pumps to ensure stable drug levels.[1] |
| Lack of a clear dose-response relationship. | The time between drug administration and behavioral testing may not align with the peak plasma concentration (t-max) or the therapeutic window. | Conduct a pilot pharmacokinetic study to determine the optimal time for experimental assessment after a single dose. In rats, t-max is between 0.5 and 1.0 hours post-oral administration.[1] Adjust the timing of your experimental procedures accordingly. |
| Observed effects are transient and do not persist throughout the experiment. | Rapid metabolism and clearance of this compound. | Consider a continuous infusion protocol to maintain a constant therapeutic concentration. Alternatively, for longer-term studies, explore the development of a custom controlled-release formulation.[6][7][8] |
| Difficulty in replicating published findings. | Differences in administration routes or dosing schedules. | Carefully review the methodology of the original study. The route of administration (e.g., oral, intraperitoneal, intravenous) can significantly impact the pharmacokinetic profile.[5] Standardize the administration protocol across all experiments. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Different Species
| Species | Administration Route | Half-life (t½) | Time to Peak Concentration (t-max) | Reference |
| Human | Oral | 2.7 - 3.5 hours | 1.0 - 1.5 hours | [1] |
| Rat | Oral | ~4 hours | 0.5 - 1.0 hours | [1] |
Table 2: Comparison of Administration Strategies for Short Half-Life Compounds
| Administration Strategy | Advantages | Disadvantages | Best Suited For |
| Frequent Bolus Dosing (e.g., i.p.) | Technically simple, allows for precise dose administration at specific time points. | Can cause stress to animals due to repeated handling, results in peaks and troughs in plasma concentration. | Studies of short duration, establishing acute dose-response relationships. |
| Continuous Infusion (e.g., osmotic pump) | Maintains stable plasma concentrations, reduces animal handling and stress. | Requires surgery for pump implantation, potential for local tissue reaction.[10] | Long-term studies requiring consistent drug exposure, minimizing variability. |
| Controlled-Release Formulation (e.g., s.c. oil depot) | Can extend the half-life of the compound, reduces the need for frequent dosing.[6][7][8] | May require specialized formulation development, potential for variability in drug release. | Studies where a prolonged, steady release is desired without the need for implanted devices. |
Experimental Protocols
Protocol 1: Frequent Dosing Regimen for this compound in Mice
This protocol is adapted from a study investigating the effects of this compound on negative symptoms of psychosis in a mouse model.[1]
Objective: To maintain a consistent therapeutic level of this compound over a significant portion of the day.
Materials:
-
This compound
-
Vehicle (e.g., saline with a solubilizing agent like DMSO)
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Male Albino Swiss mice
Procedure:
-
Preparation of this compound Solution: Dissolve this compound in the chosen vehicle to the desired concentration (e.g., for a 50 mg/kg dose).
-
Administration Schedule: Administer this compound via i.p. injection twice daily. The two administrations should be separated by a 4-hour interval.
-
Timing with Other Treatments: If co-administering with another compound, the first this compound dose can be given shortly before (e.g., 10 minutes) the other treatment.[1]
-
Duration: This dosing schedule can be maintained for the duration of the experimental period (e.g., 5 days a week for several weeks).[1]
Protocol 2: Continuous Infusion Using Osmotic Pumps in Rodents
This is a general protocol for the use of osmotic pumps for continuous drug delivery, which can be adapted for this compound.
Objective: To achieve and maintain steady-state plasma concentrations of this compound.
Materials:
-
Osmotic pumps (e.g., ALZET®) of the appropriate size and delivery rate for the animal model.
-
This compound
-
Sterile vehicle for dissolution
-
Surgical instruments for implantation
-
Anesthetics
Procedure:
-
Pump Preparation: Following the manufacturer's instructions, fill the osmotic pumps with the this compound solution under sterile conditions.
-
Animal Surgery: Anesthetize the animal (e.g., mouse or rat).
-
Pump Implantation: Implant the filled osmotic pump subcutaneously, typically in the dorsal scapular region, or intraperitoneally.[7][10] For intravenous delivery, a catheter attached to the pump can be inserted into a major vein (e.g., the jugular vein).[7]
-
Post-Operative Care: Suture the incision and provide appropriate post-operative care, including analgesics.
-
Experimental Period: The pump will deliver the drug at a constant rate for its specified duration (e.g., 1, 2, or 4 weeks).
Visualizations
References
- 1. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
- 8. WO2000024400A1 - Use of optically pure (r)-tofisopam for treating and preventing anxiety disorders and composition thereof - Google Patents [patents.google.com]
- 9. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 10. Pharmacokinetic Comparison of Three Different Administration Routes for Topotecan Hydrochloride in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming Tofisopam IC50 variability in phosphodiesterase assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with determining the IC50 value of Tofisopam in phosphodiesterase (PDE) assays.
Frequently Asked Questions (FAQs)
Q1: My this compound IC50 values are inconsistent across experiments. What are the most likely causes?
A1: Variability in this compound IC50 values can stem from several experimental factors. The most common sources of variability include:
-
This compound Solubility and Aggregation: this compound is practically insoluble in water but soluble in DMSO.[1] Inconsistent dissolution in DMSO or precipitation upon dilution into aqueous assay buffers can lead to significant variations in the effective concentration of the inhibitor.
-
Substrate Concentration: The measured IC50 value for a competitive or mixed-type inhibitor is dependent on the substrate (cAMP or cGMP) concentration.[2][3][4] Variations in the substrate concentration between assays will lead to shifts in the IC50 value.
-
Enzyme Purity and Concentration: The purity and specific activity of the phosphodiesterase enzyme preparation are critical.[5][6] Contaminating enzymes can affect the assay results, and variations in the active enzyme concentration will influence the inhibition curve.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition (pH, ionic strength) can all impact enzyme activity and inhibitor potency, contributing to variability.[7]
-
Pipetting and Dilution Errors: Inaccurate serial dilutions of this compound can introduce significant errors in the final concentrations tested.[8]
Q2: What is the reported IC50 of this compound against different phosphodiesterases?
A2: this compound is a selective but low-affinity phosphodiesterase inhibitor.[9] Reported IC50 values can vary between studies, but representative values are summarized in the table below.
Data Presentation
Table 1: this compound IC50 Values for Various Phosphodiesterase Isoenzymes
| PDE Isoenzyme | Reported IC50 (µM) |
| PDE2A3 | 2.11 ± 1.8 |
| PDE3A | 1.98 ± 1.7 |
| PDE4A1 | 0.42 ± 0.8 |
| PDE10A1 | 0.92 ± 1.2 |
| PDE1, PDE5 | Weak inhibition, IC50 not determined |
| PDE6, PDE8, PDE9, PDE11 | No significant interaction |
Data compiled from a study by Rundfeldt et al.[9]
Troubleshooting Guide
Issue: High Variability in this compound IC50 Values
| Potential Cause | Troubleshooting Steps |
| Poor this compound Solubility | 1. Stock Solution Preparation: Ensure this compound is completely dissolved in 100% DMSO to create a high-concentration stock solution.[1] Sonicate briefly if necessary. 2. Working Dilutions: Prepare intermediate dilutions in DMSO before the final dilution into the aqueous assay buffer. 3. Final DMSO Concentration: Keep the final concentration of DMSO in the assay wells consistent across all concentrations and typically below 1% to avoid effects on enzyme activity.[9] 4. Visual Inspection: Visually inspect the highest concentration wells for any signs of precipitation after dilution in the assay buffer. |
| Inconsistent Substrate Concentration | 1. Substrate Stability: Prepare fresh substrate (cAMP or cGMP) solutions for each experiment, as they can degrade over time. 2. Consistent Concentration: Use a substrate concentration at or below the Michaelis-Menten constant (Km) for the specific PDE isoenzyme. This increases the assay's sensitivity to competitive inhibitors.[2][3] 3. Precise Pipetting: Use calibrated pipettes to ensure accurate and consistent substrate addition to all wells. |
| Enzyme Quality and Activity Issues | 1. Enzyme Purity: Use a highly purified recombinant phosphodiesterase enzyme to avoid interference from other enzymatic activities.[5][6] 2. Consistent Enzyme Concentration: Ensure the same amount of active enzyme is added to each well. Perform a protein concentration assay and an activity assay to confirm the enzyme's specific activity before use. 3. Enzyme Stability: Store the enzyme at the recommended temperature and avoid repeated freeze-thaw cycles. |
| Suboptimal Assay Conditions | 1. Standardized Protocol: Follow a consistent and well-documented protocol for all experiments.[10] 2. Incubation Time: Use a fixed incubation time that is within the linear range of the enzyme reaction. 3. Temperature and pH Control: Maintain a constant temperature and pH throughout the assay, as fluctuations can alter enzyme activity. |
| Data Analysis and Curve Fitting | 1. Appropriate Model: Use a suitable nonlinear regression model (e.g., four-parameter logistic equation) to fit the dose-response data.[10] 2. Sufficient Data Points: Ensure a sufficient number of data points (typically 8-12 concentrations) are used to accurately define the top and bottom plateaus of the inhibition curve. 3. Replicates: Run each concentration in duplicate or triplicate to assess intra-assay variability. |
Experimental Protocols
Protocol 1: Standard Phosphodiesterase Activity Assay for IC50 Determination of this compound
This protocol outlines a general method for determining the IC50 of this compound for a specific phosphodiesterase isoenzyme.
1. Reagent Preparation:
-
Assay Buffer: Prepare a buffer appropriate for the specific PDE isoenzyme (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EDTA).
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
PDE Enzyme Stock Solution: Dilute the purified PDE enzyme to a working concentration in assay buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate Solution: Prepare a solution of cAMP or cGMP in assay buffer at a concentration of 2 times the desired final concentration (typically at or below the Km value).
2. Assay Procedure:
-
Serial Dilution of this compound: Perform a serial dilution of the this compound stock solution in 100% DMSO to create a range of concentrations. Then, dilute each of these into the assay buffer.
-
Reaction Setup: In a 96-well microplate, add the following to each well:
-
25 µL of diluted this compound or vehicle (DMSO in assay buffer).
-
25 µL of the PDE enzyme working solution.
-
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 50 µL of the substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a constant temperature (e.g., 30°C or 37°C). The incubation time should be within the linear range of the reaction.
-
Reaction Termination and Detection: Stop the reaction and measure the product formation using a suitable detection method (e.g., colorimetric, fluorescent, or luminescent assay kits that measure the amount of AMP/GMP or remaining cAMP/cGMP).
3. Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC50 value.
Mandatory Visualizations
Caption: Phosphodiesterase signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining this compound IC50 in a PDE assay.
Caption: Troubleshooting decision tree for this compound IC50 variability.
References
- 1. This compound = 98 HPLC, solid 22345-47-7 [sigmaaldrich.com]
- 2. A Practical Consideration for the Substrate Concentration when Determining IC50 Values for Enzyme Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Validating Identity, Mass Purity and Enzymatic Purity of Enzyme Preparations - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Tofisopam Metabolism: A Technical Guide for Researchers
A comprehensive resource for scientists and drug development professionals to accurately account for Tofisopam and its metabolites in experimental settings. This guide provides in-depth FAQs, troubleshooting advice, detailed experimental protocols, and key pharmacokinetic data to ensure the integrity and precision of your research.
Introduction to this compound and its Metabolic Profile
This compound is a 2,3-benzodiazepine anxiolytic agent with a unique pharmacological profile that distinguishes it from classical 1,4-benzodiazepines. A critical aspect of studying this compound is understanding and accounting for its metabolic transformation within biological systems. The primary route of biotransformation is demethylation of the methoxy groups on the aromatic rings, leading to the formation of several active metabolites.[1] This process is predominantly mediated by the cytochrome P450 enzyme CYP3A4. The presence and concentration of these metabolites can significantly influence the overall pharmacological effect and interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of this compound that I should be aware of in my experiments?
A1: The principal metabolic pathway for this compound is O-demethylation, resulting in mono-, di-, tri-, and tetra-O-demethylated metabolites. The most significant and commonly studied metabolites are the monodemethylated (M1, M2, M3, M4) and didemethylated (M5, M6) forms. The specific positions of demethylation can vary, leading to different isomers.
Q2: Why is it important to measure this compound metabolites in addition to the parent drug?
A2: this compound's metabolites are eliminated from the body more slowly than the parent drug.[1] The half-life of unchanged this compound in human plasma is approximately 2.7-3.5 hours, while the total radioactivity, which includes metabolites, has a much longer half-life of 15-21 hours.[1] This indicates that metabolites have a prolonged presence and may contribute to the overall pharmacological and toxicological profile. Therefore, measuring only the parent drug can lead to an incomplete and potentially misleading interpretation of your experimental data.
Q3: Which enzyme is primarily responsible for this compound metabolism, and what are the implications for in vitro studies?
A3: The metabolism of this compound is primarily catalyzed by the cytochrome P450 enzyme CYP3A4. When conducting in vitro experiments using systems like human liver microsomes, it is crucial to ensure that the experimental conditions are optimal for CYP3A4 activity. Co-incubation with known CYP3A4 inhibitors or inducers can be used to confirm the enzyme's role and to investigate potential drug-drug interactions.
Q4: Are there stereoselective differences in this compound metabolism?
A4: Yes, the metabolism of this compound is stereoselective. For instance, the major metabolite of (R)-tofisopam is formed through demethylation at the 4-position of the phenyl ring (M3), a reaction primarily catalyzed by CYP2C9. In contrast, the main metabolite of (S)-tofisopam results from demethylation at the 7-position of the benzodiazepine ring (M1), which is predominantly mediated by CYP3A4.
Troubleshooting Guide for this compound and Metabolite Analysis
This section addresses common challenges researchers may face during the analytical measurement of this compound and its metabolites.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Chromatographic Resolution of Metabolites | The demethylated metabolites of this compound have very similar polarities, making their separation by standard reverse-phase HPLC challenging. | - Optimize HPLC Method: Consider using a normal-phase chromatography setup. Increasing the column temperature (e.g., to 70°C) can also improve the resolution of these metabolites. - Utilize High-Resolution Mass Spectrometry (HRMS): HRMS can help differentiate between isomeric metabolites based on their accurate mass, even if they are not fully separated chromatographically. |
| Inconsistent Quantification Results | Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress or enhance the ionization of this compound and its metabolites in the mass spectrometer source, leading to inaccurate quantification. Analyte Instability: this compound and its metabolites may be susceptible to degradation during sample collection, storage, or processing. | - Matrix Effect Mitigation: Implement a robust sample preparation method such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. The use of stable isotope-labeled internal standards for this compound and each metabolite is highly recommended to compensate for matrix effects. - Ensure Analyte Stability: Process samples promptly and store them at appropriate low temperatures (e.g., -80°C). Conduct stability studies under your specific experimental conditions to assess for any degradation. |
| Difficulty in Separating Enantiomers and Conformers | This compound has a chiral center and can exist as two enantiomers, each of which can adopt two stable conformers. Standard achiral chromatography will not separate these isomers. | - Chiral Chromatography: Employ a chiral HPLC column, such as a polysaccharide-based column (e.g., Chiralpak AD), to achieve enantiomeric separation. Supercritical Fluid Chromatography (SFC) with a chiral stationary phase can also be an effective and faster alternative. |
| Low Recovery During Sample Preparation | Inefficient extraction of this compound and its metabolites from the biological matrix. | - Optimize Extraction Protocol: Experiment with different SPE sorbents and elution solvents or different LLE solvent systems to find the optimal conditions for your analytes and matrix. Ensure the pH of the sample is adjusted to optimize the extraction of the analytes. |
Quantitative Data Summary
The following table summarizes the available pharmacokinetic parameters for this compound in humans. Please note that specific Cmax, Tmax, and t1/2 values for individual metabolites are not extensively reported in the literature; however, their slower elimination compared to the parent drug is a consistent finding.
| Compound | Tmax (h) | t1/2 (h) | Cmax (ng/mL) | Notes |
| This compound | 1.0 - 1.5[1] | 2.7 - 3.5[1] | 328.8 (after a single 100 mg dose) | Rapid absorption and elimination. |
| Total Metabolites (as 14C-radioactivity) | - | 15 - 21[1] | - | Demonstrates the significantly slower elimination of metabolites compared to the parent drug. |
Experimental Protocols
Quantification of this compound and its Metabolites in Human Plasma by LC-MS/MS
This protocol is a general guideline based on established methods for the analysis of this compound and its metabolites. Researchers should validate the method in their own laboratory.
a. Sample Preparation (Solid-Phase Extraction - SPE)
-
To 100 µL of human plasma, add an internal standard solution containing stable isotope-labeled this compound and its major metabolites.
-
Pre-treat the sample by adding 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex and centrifuge.
-
Condition an SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the supernatant from the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with water and then with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analytes with a suitable elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.
b. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a common starting point, but a normal-phase column may be necessary for better metabolite separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of A) 0.1% formic acid in water and B) 0.1% formic acid in acetonitrile is typically used.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is recommended.
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and each metabolite. The following are examples of mass transitions that have been used:
-
This compound: m/z 383.4 → 298.4
-
Monodemethylated metabolites (M1-M4): m/z 369.4 → 284.3
-
Didemethylated metabolites (M5-M6): m/z 355.4 → 242.2
-
In Vitro Metabolism of this compound using Human Liver Microsomes (HLM)
This protocol allows for the investigation of this compound's metabolic stability and the identification of its metabolites in a controlled in vitro system.
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL), a NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding this compound (e.g., 1 µM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to measure the disappearance of this compound and the formation of its metabolites over time.
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the processes involved in this compound metabolism and analysis, the following diagrams have been generated.
Caption: Metabolic pathway of this compound.
Caption: Experimental workflow for this compound analysis.
References
Tofisopam Dose-Response Curve: Technical Support Center
Welcome to the technical support center for researchers working with tofisopam. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential non-linearities and unexpected results in dose-response curve experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a 2,3-benzodiazepine that, unlike classical 1,4-benzodiazepines, does not bind to the benzodiazepine binding site on the GABA-A receptor[1][2][3]. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, with notable affinity for PDE-4A1 and PDE-10A1[1][2][4]. This inhibition leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels[5]. Additionally, this compound exhibits mixed dopamine agonist and antagonist properties and may indirectly enhance the binding of classical benzodiazepines to their receptors[4][6][7].
Q2: Why might I observe a non-linear or U-shaped dose-response curve with this compound?
A2: A non-linear dose-response curve with this compound could be attributed to its complex pharmacology. Potential reasons include:
-
Multiple Target Engagement: this compound inhibits several PDE isoenzymes with varying affinities[2][4]. At different concentrations, the dominant pharmacological effect may shift from one PDE subtype to another, leading to a non-monotonic dose-response.
-
Dopaminergic Effects: this compound has mixed dopamine agonist and antagonist-like properties[7]. At lower doses, one effect may predominate, while at higher doses, the opposing effect could become more pronounced, resulting in a complex dose-response relationship.
-
Receptor Sensitization/Desensitization: this compound has been shown to acutely increase the sensitivity of central dopaminergic receptors[6]. Prolonged exposure or high concentrations could lead to receptor desensitization or downregulation, contributing to a non-linear effect.
Q3: What are the known metabolites of this compound and could they interfere with my results?
A3: The primary route of this compound metabolism is hepatic, involving mono-, di-, tri-, and tetra-o-demethylation of the aromatic rings[8]. The elimination of metabolites is slower than that of the parent compound[8]. These metabolites may have their own pharmacological activity, potentially contributing to the overall observed effect and complicating the dose-response analysis, especially in longer-term studies or in systems with low metabolic clearance.
Q4: How does this compound's stereochemistry affect its activity?
A4: this compound is a chiral molecule and is typically used as a racemic mixture[9]. The (S)- and (R)-enantiomers can exhibit different pharmacological activities and metabolic profiles[10]. For instance, the S-enantiomer has been shown to be a more potent PDE4 inhibitor than the R-enantiomer[11]. The differential activity of the enantiomers could contribute to a complex dose-response profile of the racemic mixture.
Troubleshooting Guides
Issue 1: Unexpected U-shaped or Biphasic Dose-Response Curve
Possible Causes:
-
Complex Mechanism of Action: this compound's engagement with multiple PDE subtypes and its dual dopaminergic effects can lead to opposing biological responses at different concentrations.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets not yet fully characterized.
-
Cellular Stress Response: High drug concentrations can induce cellular stress, leading to a decline in the measured response that is independent of the drug's primary mechanism.
Troubleshooting Steps:
-
Expand Dose Range: Test a wider range of concentrations, including very low and very high doses, to fully characterize the dose-response curve.
-
Use Selective Inhibitors: In cell-based assays, co-administer selective inhibitors for PDE4 and PDE10 to dissect the contribution of each target to the overall response.
-
Assess Cell Viability: Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your primary assay to rule out cytotoxicity at higher this compound concentrations.
-
Investigate Dopaminergic Involvement: If your experimental system expresses dopamine receptors, use dopamine receptor antagonists to determine if the observed effects are mediated through this pathway.
Issue 2: High Variability or Poor Reproducibility Between Experiments
Possible Causes:
-
Metabolic Instability: this compound is subject to hepatic metabolism[1]. In cell culture experiments, the rate of metabolism can vary depending on cell type, confluency, and passage number.
-
Enantiomeric Composition: The precise ratio of (S)- and (R)-enantiomers in the supplied this compound may vary between batches, leading to inconsistent results due to their differing activities.
-
CYP3A4 Inhibition: this compound is a dose-dependent inhibitor of the cytochrome P450 enzyme CYP3A4[4][12]. If your experimental system (e.g., co-culture, in vivo model) involves other compounds metabolized by CYP3A4, this could lead to drug-drug interactions and variable responses.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Maintain consistent cell density, passage number, and media composition for all experiments.
-
Quantify this compound Concentrations: Use analytical methods like HPLC to measure the actual concentration of this compound and its major metabolites in your experimental system over time.
-
Source High-Purity Enantiomers: If feasible, perform experiments with the individual (S)- and (R)-enantiomers to understand their specific contributions to the observed effects.
-
Assess CYP3A4 Activity: If applicable to your model, measure CYP3A4 activity to check for potential inhibition by this compound.
Data Presentation
Table 1: this compound Affinity for PDE Isoenzymes
| PDE Isoenzyme | IC50 (µM) | Reference |
| PDE-4A1 | 0.42 | [1][2] |
| PDE-10A1 | 0.92 | [1][2] |
| PDE-3 | 1.98 | [1][2] |
| PDE-2A3 | 2.11 | [1][2] |
Table 2: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Time to Peak Plasma Level (tmax) | 1.0 - 1.5 hours | [8] |
| Elimination Half-life (t1/2) | 6 - 8 hours | [1] |
| Metabolism | Hepatic (O-demethylation) | [8] |
Experimental Protocols
Protocol 1: In Vitro Dose-Response Curve Generation
-
Cell Culture: Plate cells at a predetermined density in a multi-well plate and allow them to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with solvent only).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the desired assay to measure the biological response (e.g., cell proliferation, cAMP levels, gene expression).
-
Data Analysis: Plot the response as a function of the logarithm of the this compound concentration. Fit the data to a non-linear regression model (e.g., four-parameter logistic equation) to determine parameters such as EC50 or IC50[13].
Protocol 2: Investigating Metabolic Stability in Cell Culture
-
Cell Culture and Treatment: Follow steps 1-3 from Protocol 1.
-
Sample Collection: At various time points (e.g., 0, 2, 6, 12, 24 hours), collect aliquots of the culture medium.
-
Sample Preparation: Precipitate proteins from the medium samples (e.g., with acetonitrile) and centrifuge to pellet the debris.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method to quantify the concentrations of this compound and its major demethylated metabolites.
-
Data Analysis: Plot the concentration of this compound and its metabolites over time to determine the rate of metabolism.
Mandatory Visualizations
Caption: this compound's primary signaling pathways.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comparison of the Anxiolytic Properties of this compound and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Indirect dopaminergic effects of this compound, a 2,3-benzodiazepine, and their inhibition by lithium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Is this compound an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Pharmacokinetics and metabolism of tofizopam (Grandaxin)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound - Wikipedia [en.wikipedia.org]
- 13. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Preventing Tofisopam precipitation in cell culture media
<
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tofisopam in cell culture. Our aim is to help you overcome common challenges, particularly the issue of this compound precipitation, to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
A1: this compound is a 2,3-benzodiazepine drug with anxiolytic properties. Unlike classical 1,4-benzodiazepines, it does not bind to the benzodiazepine binding site of the GABA-A receptor.[1][2] Its mechanism of action involves the inhibition of phosphodiesterases (PDEs), with the highest affinity for PDE-4A1.[1][3][4] this compound is practically insoluble in water but is soluble in organic solvents like DMSO and acetone.[5][6][7]
Q2: Why does this compound precipitate in my cell culture medium?
A2: this compound precipitation in aqueous solutions like cell culture media is a common issue due to its hydrophobic nature (low water solubility).[3][5][6][7] When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of the cell culture medium, the drug can come out of solution and form a precipitate.
Q3: What is the recommended final concentration of DMSO in cell culture?
A3: To avoid solvent-induced toxicity and precipitation, the final concentration of DMSO in the cell culture medium should generally be kept below 0.5%, with many protocols recommending a concentration of 0.1% or lower.[4][8][9][10]
Q4: Can I filter the medium if I see precipitation?
A4: Filtering the medium to remove precipitated this compound is not recommended as this will lower the effective concentration of the drug in your experiment, leading to inaccurate and non-reproducible results. The underlying cause of the precipitation should be addressed instead.[9]
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound upon addition to aqueous cell culture media is a common issue. This guide provides a step-by-step approach to identify the cause and resolve the problem.
Problem: I observed a precipitate in my cell culture medium after adding this compound.
Step 1: Identify the Nature of the Precipitate
First, it's crucial to determine if the precipitate is indeed this compound or another component of your culture system.
-
Visual Inspection: Under a microscope, this compound precipitate may appear as small, crystalline, or amorphous particles. This is distinct from bacterial or fungal contamination, which would appear as motile rods or filamentous structures, respectively.
-
Control Flask: Always maintain a control flask containing the same cell culture medium and the final concentration of the solvent (e.g., DMSO) but without this compound. If precipitation also occurs in the control flask, the issue may lie with the medium components or the solvent itself.[8]
Step 2: Review Your this compound Stock Solution Preparation
The concentration and handling of your this compound stock solution are critical factors.
| Parameter | Troubleshooting Tips |
| Solvent | Use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare the initial stock solution. Ensure your DMSO is not old or has absorbed water, as this can reduce its solubilizing capacity.[8] |
| Stock Concentration | Prepare a high-concentration stock solution (e.g., 10-50 mM) in DMSO. An overly concentrated stock may be more prone to precipitation upon dilution. If issues persist, try preparing a lower concentration stock (e.g., 1-10 mM). |
| Dissolution | Ensure this compound is completely dissolved in DMSO. Gentle warming (up to 37°C) and vortexing or sonication can aid dissolution.[8] |
| Storage | Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Freeze-thaw cycles can lead to the degradation of the compound and may affect its solubility.[8] |
Step 3: Optimize the Dilution of the Stock Solution into Culture Medium
The method of diluting the DMSO stock into your aqueous cell culture medium is the most common source of precipitation.
| Parameter | Troubleshooting Tips |
| Dilution Method | Add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. Avoid adding the stock solution to cold medium, as this can cause thermal shock and induce precipitation. Never add the aqueous medium directly to the concentrated DMSO stock.[8] |
| Final DMSO Concentration | Critically, keep the final concentration of DMSO in the cell culture medium below 0.5%, and ideally at or below 0.1%.[4][8][9][10] Higher concentrations of DMSO can be toxic to cells and can also cause the hydrophobic compound to precipitate out of the aqueous solution.[8] |
| Serial Dilution | For very high final concentrations of this compound, consider a serial dilution approach. First, dilute the stock into a small volume of medium, ensure it is dissolved, and then add this to the final culture volume. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions
Objective: To prepare a high-concentration stock solution of this compound that is stable and minimizes the risk of precipitation upon dilution into cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
0.22 µm syringe filter (optional)
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the appropriate volume of sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.[8]
-
(Optional) Sterile-filter the stock solution through a 0.22 µm syringe filter into a fresh sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution into Cell Culture Medium
Objective: To dilute the this compound stock solution into cell culture medium without causing precipitation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Pre-warmed (37°C) cell culture medium
-
Sterile conical tubes or culture flasks
Procedure:
-
Determine the final concentration of this compound and the final volume of the cell culture medium needed for your experiment.
-
Calculate the volume of this compound stock solution required. Ensure that the final DMSO concentration will be below 0.5% (ideally ≤ 0.1%).
-
In a sterile tube or flask, add the pre-warmed cell culture medium.
-
While gently swirling or vortexing the medium, add the calculated volume of the this compound stock solution dropwise to the medium.
-
Visually inspect the medium for any signs of precipitation.
-
Immediately add the this compound-containing medium to your cells.
Visualizations
References
- 1. This compound | C22H26N2O4 | CID 5502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound ≥98% (HPLC), solid | 22345-47-7 [sigmaaldrich.com]
- 6. This compound = 98 HPLC, solid 22345-47-7 [sigmaaldrich.com]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Tofisopam vs. Diazepam: A Comparative Analysis of Sedative Effects
A comprehensive review of the sedative properties of the anxiolytics tofisopam and diazepam reveals distinct clinical profiles. While diazepam, a classical benzodiazepine, exhibits significant sedative and hypnotic effects, this compound, a 2,3-benzodiazepine derivative, is notable for its anxiolytic action with a marked lack of sedation. This guide synthesizes findings from comparative studies to provide researchers, scientists, and drug development professionals with a detailed comparison of these two compounds.
Executive Summary
Diazepam's sedative effects are a well-documented aspect of its therapeutic action, often accompanied by psychomotor impairment. In contrast, clinical evidence indicates that this compound does not induce sedation and may even have a mild stimulant effect. This fundamental difference is rooted in their distinct mechanisms of action. Diazepam enhances the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to central nervous system depression. This compound, on the other hand, does not bind to the benzodiazepine site on the GABA-A receptor and is believed to exert its anxiolytic effects through a different pathway, potentially involving the inhibition of phosphodiesterases.
Data Presentation: Sedative and Related Effects
The following tables summarize the available quantitative and qualitative data from comparative studies on the sedative and related psychotropic effects of this compound and diazepam.
| Drug | Dosage | Outcome Measure | Result | Study |
| Diazepam | 10 mg | Self-rated Sedation | Pronounced sedation, maximal at 1 hour, worn off by 5 hours | Bond and Lader, 1982[1] |
| This compound | 100 mg and 200 mg | Self-rated Sedation | No sedative effect; very mild stimulant effect noted on ratings | Bond and Lader, 1982[1] |
| Diazepam | 10 mg | Electroencephalogram (EEG) | EEG changes indicative of sedation | Bond and Lader, 1982[1] |
| This compound | 100 mg and 200 mg | Electroencephalogram (EEG) | No changes on the EEG | Bond and Lader, 1982[1] |
| Diazepam | 10 mg | Psychological Tests (Reaction time, tapping, digit symbol substitution, symbol copying) | Psychological impairment, maximal at 1 hour, worn off by 5 hours | Bond and Lader, 1982[1] |
| This compound | 100 mg and 200 mg | Psychological Tests (Reaction time, tapping, digit symbol substitution, symbol copying) | No changes on psychological tests | Bond and Lader, 1982[1] |
| Drug | Dosage | Adverse Effect Profile | Study |
| Diazepam | 5 mg, three times a day | More frequent adverse effects and withdrawal symptoms | Kokoszka et al., 2024[2][3] |
| This compound | 50 mg, three times a day | Less frequent adverse effects and withdrawal symptoms, similar to placebo | Kokoszka et al., 2024[2][3] |
| Diazepam | 5 mg, three times a day | Improved insomnia | Kokoszka et al., 2024[2][3] |
| This compound | 50 mg, three times a day | Did not impair cognitive abilities | Kokoszka et al., 2024[2][3] |
Experimental Protocols
Bond and Lader, 1982: A Comparison of the Psychotropic Profiles
-
Study Design: A double-blind, placebo-controlled, crossover study.
-
Subjects: Twelve healthy normal subjects.
-
Treatments: Single oral doses of diazepam (10 mg), this compound (100 mg and 200 mg), and a placebo.
-
Assessments: A battery of tests was administered before and at 1, 3, and 5 hours after drug ingestion. The measures included:
-
Subjective Ratings: Self-ratings of mood, bodily symptoms, hostility, and sleep.
-
Physiological Measures: Electroencephalogram (EEG) recorded at 3 hours.
-
Psychomotor Performance: Reaction time, tapping speed, digit symbol substitution test, and the symbol copying test.
-
Pharmacokinetics: Plasma levels of the drugs were measured.
-
-
Objective: To compare the psychotropic effects of this compound and diazepam in healthy volunteers.
Kokoszka et al., 2024: A Comparison of Anxiolytic Properties
-
Study Design: A double-blind, randomized, crossover, placebo-controlled pilot study.
-
Subjects: 66 outpatients with generalized anxiety disorder.
-
Treatments:
-
Phase 1 (2 weeks): Patients were randomized to receive this compound (50 mg three times a day), diazepam (5 mg three times a day), or a placebo.
-
Washout Period (2 weeks): Patients were monitored for withdrawal symptoms.
-
Phase 2 (2 weeks): A crossover comparison of this compound (50 mg three times a day) and diazepam (5 mg three times a day).
-
-
Assessments:
-
Primary Outcome: Mean improvement on the Hamilton Anxiety Rating Scale (HARS).
-
Secondary Outcomes: Frequency of adverse effects and withdrawal symptoms.
-
-
Objective: To compare the anxiolytic effects and tolerability of this compound and diazepam in patients with generalized anxiety disorder.
Signaling Pathways and Experimental Workflow
Diazepam Signaling Pathway
References
Distinguishing Anxiolysis from Sedation: A Comparative Analysis of Tofisopam
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anxiolytic drug development, a critical challenge lies in dissociating the therapeutic reduction of anxiety from the often-undesirable side effect of sedation. Tofisopam, a 2,3-benzodiazepine derivative, presents a unique pharmacological profile that distinguishes it from classical 1,4-benzodiazepines and other anxiolytic agents. This guide provides a comprehensive comparison of this compound's anxiolytic effects and its minimal sedative properties, supported by experimental data and detailed methodologies, to inform preclinical and clinical research.
Executive Summary
This compound exhibits a distinct mechanism of action, primarily acting as a phosphodiesterase (PDE) inhibitor, which contrasts with the GABAA receptor modulation of classical benzodiazepines like diazepam.[1][2] This fundamental difference is believed to underpin its anxiolytic efficacy without inducing significant sedation, muscle relaxation, or cognitive impairment.[1][3] Clinical data demonstrates that this compound is comparable to diazepam in reducing anxiety symptoms, as measured by the Hamilton Anxiety Rating Scale (HARS), but with a significantly lower incidence of sedative adverse effects.[3][4] This guide will delve into the comparative efficacy and side-effect profiles of this compound and other anxiolytics, detail the experimental protocols used to assess these effects, and visualize the underlying molecular pathways and experimental workflows.
Data Presentation: Comparative Anxiolytic Efficacy and Sedative Effects
The following tables summarize quantitative data from a double-blind, randomized, crossover, placebo-controlled pilot study comparing this compound, diazepam, and placebo in outpatients with generalized anxiety disorder.[3][4]
Table 1: Anxiolytic Efficacy Based on Hamilton Anxiety Rating Scale (HARS) Scores
| Treatment Group | Mean Initial HARS Score | Mean Final HARS Score | Mean Decrease in HARS Score |
| This compound (50 mg, three times a day) | 21.4 | 9.8 | 11.6 |
| Diazepam (5 mg, three times a day) | 23.0 | 10.5 | 12.5 |
| Placebo | 22.6 | 16.5 | 6.1 |
Data adapted from a 2-week treatment period. The mean improvement on the Hamilton Anxiety Rating Scale was significantly higher in both the this compound and diazepam groups compared to the placebo group.[3][4]
Table 2: Incidence of Adverse Effects
| Adverse Effect | This compound (n=21) | Diazepam (n=20) | Placebo (n=24) |
| Sedation/Drowsiness | 2 (9.5%) | 8 (40%) | 1 (4.2%) |
| Dizziness | 3 (14.3%) | 5 (25%) | 2 (8.3%) |
| Dry Mouth | 1 (4.8%) | 4 (20%) | 0 (0%) |
| Withdrawal Symptoms* | Less frequent | More frequent | Similar to this compound |
*Qualitative description from the study. Adverse effects and withdrawal symptoms occurred less frequently in the this compound group compared to the diazepam group.[3][4]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below to facilitate replication and further investigation.
Clinical Assessment of Anxiolytic Efficacy
1. Hamilton Anxiety Rating Scale (HARS)
-
Objective: To assess the severity of anxiety symptoms in adults.
-
Procedure: A clinician conducts a structured interview with the patient, rating the severity of 14 items on a 5-point Likert scale, from 0 (not present) to 4 (severe). The 14 items cover both psychic anxiety (e.g., anxious mood, tension, fears) and somatic anxiety (e.g., cardiovascular, respiratory, gastrointestinal symptoms).[5][6] The interview typically takes 15-20 minutes.[5]
-
Scoring: The total score is the sum of the ratings for all 14 items, ranging from 0 to 56. Scores are interpreted as follows: <17 indicates mild anxiety, 18–24 suggests mild to moderate anxiety, and 25–30 indicates moderate to severe anxiety.[7]
Preclinical Assessment of Anxiolytic and Sedative Effects
2. Elevated Plus Maze (EPM)
-
Objective: To assess anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period, typically 5 minutes. The number of entries into and the time spent in the open and closed arms are recorded.[1][8][9] Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
-
Key Parameters Measured:
-
Time spent in open arms vs. closed arms.
-
Number of entries into open arms vs. closed arms.
-
Total arm entries (a measure of general activity).
-
3. Light-Dark Box Test
-
Objective: To evaluate anxiety in rodents based on the conflict between the innate tendency to explore a novel environment and the aversion to a brightly lit area.
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, connected by an opening.
-
Procedure: A rodent is placed in the light compartment and its movement between the two compartments is observed for a defined period (e.g., 5-10 minutes).[2][4] Anxiolytic drugs typically increase the time spent in the light compartment and the number of transitions between the two compartments.[2]
-
Key Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between compartments.
-
Latency to first enter the dark compartment.
-
Assessment of Sedation and Cognitive Function
4. Psychomotor Vigilance Task (PVT)
-
Objective: To measure sustained attention and reaction time, which are sensitive to sedation and sleep deprivation.
-
Procedure: Participants are instructed to monitor a screen and respond as quickly as possible to a visual stimulus that appears at random intervals over a period of 5 to 10 minutes.[10][11]
-
Key Parameters Measured:
-
Mean reaction time.
-
Number of lapses (responses exceeding a certain threshold, e.g., 500ms).
-
False starts (responses when no stimulus is present).
-
5. Digit Symbol Substitution Test (DSST)
-
Objective: To assess processing speed, working memory, and executive function, which can be impaired by sedative drugs.
-
Procedure: Participants are given a key that pairs digits with symbols. They are then presented with a series of digits and must write the corresponding symbol for each digit as quickly and accurately as possible within a set time limit (typically 90 or 120 seconds).[12][13]
-
Scoring: The score is the number of correct symbols completed within the time limit.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathways of this compound and classical benzodiazepines.
Experimental Workflows
Caption: Experimental workflows for assessing anxiolytic and sedative effects.
Discussion and Conclusion
This compound's pharmacological profile offers a compelling alternative to traditional anxiolytics, particularly for patients in whom sedation and cognitive impairment are significant concerns. Its mechanism as a PDE inhibitor, rather than a modulator of the GABAA receptor, is a key differentiator.[1][2] The clinical data presented herein indicates that this compound can achieve anxiolytic effects comparable to diazepam, but with a side-effect profile more akin to placebo, especially concerning sedation.[3][4]
For drug development professionals, this compound serves as a proof-of-concept for targeting alternative pathways to achieve anxiolysis without the sedative liability of classical benzodiazepines. The detailed experimental protocols provided in this guide offer a standardized framework for evaluating novel anxiolytic candidates and for directly comparing their sedative and cognitive side effects against established benchmarks.
Future research should aim to further elucidate the downstream effects of PDE inhibition by this compound and to conduct larger-scale clinical trials to confirm the findings of the pilot study cited here. The use of a comprehensive battery of tests, including those outlined in the experimental protocols, will be crucial in robustly characterizing the unique therapeutic window of this compound and other novel anxiolytics.
References
- 1. protocols.io [protocols.io]
- 2. Light-dark box test - Wikipedia [en.wikipedia.org]
- 3. Light and dark box model 1 | DOCX [slideshare.net]
- 4. Light/Dark Box Test - Creative Biolabs [creative-biolabs.com]
- 5. The Hamilton Anxiety Scale [verywellmind.com]
- 6. Hamilton Anxiety Rating Scale - Wikipedia [en.wikipedia.org]
- 7. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Elevated Plus Maze Test to Assess Anxiety-like Behavior in the Mouse [bio-protocol.org]
- 10. Psychomotor Vigilance Task - Cognition Lab [cognitionlab.com]
- 11. Psychomotor vigilance task - Wikipedia [en.wikipedia.org]
- 12. carepatron.com [carepatron.com]
- 13. scribd.com [scribd.com]
A Comparative Guide to Confirming Tofisopam's Central Nervous System Target Engagement In Vivo
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for confirming the in vivo target engagement of Tofisopam within the central nervous system (CNS). This compound, an atypical benzodiazepine, exerts its effects primarily through the inhibition of phosphodiesterases (PDEs), distinguishing it from classical benzodiazepines that target GABA-A receptors.[1][2][3][4][5] This document outlines key experimental approaches, compares this compound with other relevant PDE inhibitors, and presents detailed protocols and quantitative data to aid in the design and interpretation of preclinical and clinical studies.
This compound's Primary CNS Targets: Phosphodiesterases
Unlike traditional 1,4-benzodiazepines, this compound does not bind to the benzodiazepine binding site on the GABA-A receptor.[2][3][4] Instead, its mechanism of action is centered on the inhibition of several phosphodiesterase isoenzymes.[2][3][4] PDEs are critical enzymes in intracellular signaling, responsible for the degradation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, this compound increases the intracellular concentrations of these second messengers, thereby modulating various downstream signaling pathways.
Biochemical assays have identified this compound as a low-affinity inhibitor of several PDE isoenzymes, with the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[2][3][4] This multi-target profile is believed to contribute to its unique anxiolytic properties without the sedative and muscle-relaxant effects associated with classical benzodiazepines.[2]
In Vivo Methods for Confirming CNS Target Engagement
Confirming that a drug engages its intended target in the complex environment of the living brain is a critical step in drug development. For this compound and other PDE inhibitors, several in vivo techniques can be employed to demonstrate target engagement. These methods can be broadly categorized into direct and indirect measures.
1. Positron Emission Tomography (PET) Imaging: Direct Target Occupancy
PET is a powerful non-invasive imaging technique that allows for the direct quantification of target occupancy in the living brain.[6] This is achieved by using a radiolabeled ligand (tracer) that specifically binds to the target of interest. By measuring the displacement of the tracer by an unlabeled drug, the percentage of target occupancy at different drug doses can be determined.
2. In Vivo Microdialysis: Measuring Neurochemical Consequences
In vivo microdialysis is an invasive technique used to sample the extracellular fluid of specific brain regions in freely moving animals.[7] This method allows for the measurement of neurotransmitter levels and drug concentrations in the brain, providing indirect evidence of target engagement by assessing the downstream neurochemical effects of PDE inhibition.[6] For instance, inhibition of PDEs that regulate cAMP and cGMP levels can lead to changes in the release of neurotransmitters like dopamine and acetylcholine, which can be quantified by microdialysis.[6]
3. Electroencephalography (EEG): Assessing Functional Readouts
EEG is a non-invasive technique that measures the electrical activity of the brain. Changes in brain wave patterns, or oscillations, can serve as a pharmacodynamic biomarker of drug activity and target engagement. For example, PDE4 inhibitors have been shown to modulate theta and gamma oscillations in the hippocampus, which are involved in cognitive processes.[8] While no direct comparative EEG studies of this compound with other PDE inhibitors on target engagement have been identified, early studies showed this compound produced no significant EEG changes compared to diazepam, which aligns with its different mechanism of action.[9][10]
Comparative Analysis: this compound vs. Alternative PDE Inhibitors
To provide context for this compound's profile, it is useful to compare it with other well-characterized PDE inhibitors that have been studied for their CNS effects.
| Drug Class | Primary CNS Targets | In Vitro Affinity (IC50) | Known In Vivo CNS Effects |
| This compound | PDE-4A1, PDE-10A1, PDE-3, PDE-2A3 | PDE-4A1: 0.42 µM, PDE-10A1: 0.92 µM, PDE-3A: 1.98 µM, PDE-2A3: 2.11 µM[2][3][4] | Anxiolytic without sedation, potential antipsychotic effects.[2][3] Modifies central dopaminergic activity.[11][12] |
| Rolipram | PDE4 | ~1 µM (non-selective for subtypes)[2] | Antidepressant-like and memory-enhancing effects in rodents.[13][14] Neuroprotective.[15] |
| Papaverine | PDE10A (preferential) | - | Mixed results in models of psychosis.[16][17] Anti-inflammatory and neuroprotective effects.[18] |
Experimental Protocols
1. In Vivo PET Imaging for PDE4 Target Occupancy with --INVALID-LINK---Rolipram
This protocol describes a typical procedure for assessing PDE4 occupancy in a non-human primate model, which can be adapted for rodents.
-
Animal Model: Rhesus macaque or other suitable non-human primate.
-
Radiotracer: --INVALID-LINK---Rolipram, a selective PET ligand for PDE4.
-
Procedure:
-
Baseline Scan: Anesthetize the animal and position it in the PET scanner. Inject a bolus of --INVALID-LINK---rolipram intravenously and acquire dynamic PET data for 90-120 minutes. Arterial blood samples are collected throughout the scan to measure the concentration of the radiotracer in plasma.
-
Drug Administration: Administer the test compound (e.g., this compound or a comparator) at a specific dose and time point before the second PET scan.
-
Occupancy Scan: Repeat the PET scan with --INVALID-LINK---rolipram as described in the baseline scan.
-
Data Analysis: The binding potential (BPND) of the radiotracer in different brain regions is calculated for both baseline and occupancy scans. The percentage of target occupancy is then calculated as: (BP_ND_baseline - BP_ND_occupancy) / BP_ND_baseline * 100.
-
2. In Vivo Microdialysis in the Rat Striatum
This protocol outlines the general steps for conducting in vivo microdialysis to measure drug concentrations and neurotransmitter levels.
-
Animal Model: Sprague-Dawley rat.
-
Surgical Procedure:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., striatum).
-
Secure the guide cannula to the skull with dental cement and allow the animal to recover.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer the test drug (e.g., this compound) systemically (e.g., intraperitoneally or orally).
-
Continue collecting dialysate samples to measure drug concentrations and/or neurotransmitter levels using analytical techniques such as HPLC-MS/MS.
-
3. EEG Recording in Rodents
This protocol provides a basic workflow for recording EEG in rats to assess the functional effects of a drug.
-
Animal Model: Wistar or Sprague-Dawley rat.
-
Surgical Procedure:
-
Anesthetize the rat and implant stainless-steel screw electrodes over the cortex (e.g., frontal and parietal regions) and a reference electrode over the cerebellum.
-
Implant EMG electrodes in the nuchal muscles to monitor muscle tone.
-
Connect the electrodes to a headmount and secure it to the skull with dental cement. Allow for a recovery period.
-
-
EEG Recording:
-
Connect the animal to the recording system via a flexible cable that allows for free movement.
-
Record baseline EEG and EMG activity for a defined period.
-
Administer the test compound or vehicle.
-
Continue recording to observe any changes in sleep-wake architecture, spectral power in different frequency bands (e.g., delta, theta, alpha, beta, gamma), and other electrophysiological parameters.
-
Visualizations
Caption: this compound's primary mechanism of action involves the inhibition of phosphodiesterases (PDEs).
Caption: Experimental workflow for determining in vivo target occupancy using PET imaging.
Caption: Workflow for in vivo microdialysis to measure CNS drug and neurotransmitter levels.
Conclusion
Confirming the in vivo CNS target engagement of this compound requires a multi-faceted approach that combines direct and indirect measures. While in vitro data provides a solid foundation for its PDE-inhibitory mechanism, in vivo techniques such as PET imaging for target occupancy, in vivo microdialysis for neurochemical changes, and EEG for functional readouts are essential for a comprehensive understanding. Direct comparative studies of this compound with other PDE inhibitors using these in vivo methods are currently limited in the published literature. Future research employing these methodologies will be crucial to fully elucidate the in vivo target engagement profile of this compound and to guide its further development and clinical application.
References
- 1. In vivo selective binding of (R)-[11C]rolipram to phosphodiesterase-4 provides the basis for studying intracellular cAMP signaling in the myocardium and other peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Modulation of in vivo striatal transmitter release by nitric oxide and cyclic GMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo electrophysiology of dopamine-denervated striatum: focus on the nitric oxide/cGMP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of the psychotropic profiles of this compound and diazepam | Semantic Scholar [semanticscholar.org]
- 9. A comparison of the psychotropic profiles of this compound and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and midazolam: differences in clinical effects and in changes of CSF monoamine metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. alzdiscovery.org [alzdiscovery.org]
- 13. The Therapeutic Profile of Rolipram, PDE Target and Mechanism of Action as a Neuroprotectant following Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluating the antipsychotic profile of the preferential PDE10A inhibitor, papaverine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PDE10A inhibitor, papaverine, differentially activates ERK in male and female rat striatal slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The phosphodiesterase 10 inhibitor papaverine exerts anti-inflammatory and neuroprotective effects via the PKA signaling pathway in neuroinflammation and Parkinson’s disease mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Papaverine, a Phosphodiesterase 10A Inhibitor, Ameliorates Quinolinic Acid-Induced Synaptotoxicity in Human Cortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Tofisopam vs. Buspirone: A Comparative Analysis of Non-Sedating Anxiolytic Mechanisms
In the landscape of anxiolytic agents, the pursuit of efficacy without sedation remains a significant clinical goal. Tofisopam and buspirone represent two distinct pharmacological approaches to achieving this objective. While both are recognized for their non-sedating profiles, their mechanisms of action diverge fundamentally. This guide provides a detailed comparison of their molecular targets, signaling pathways, and the experimental data that underpins our understanding of their anxiolytic effects.
Overview of Molecular Mechanisms
Buspirone's anxiolytic activity is primarily attributed to its role as a partial agonist at the serotonin 5-HT1A receptor. This action is believed to mediate its therapeutic effects, which typically have a delayed onset of 2 to 4 weeks. In contrast, this compound, a 2,3-benzodiazepine, does not bind to the classical benzodiazepine sites on the GABA-A receptor. Instead, its anxiolytic effects are thought to be mediated through a combination of phosphodiesterase (PDE) inhibition and a unique interaction with GABA-A receptors, which differs from traditional benzodiazepines.
Receptor Binding Profiles
The distinct pharmacological profiles of this compound and buspirone are evident in their receptor binding affinities. Buspirone exhibits high affinity for 5-HT1A receptors and a moderate affinity for dopamine D2 receptors. This compound, on the other hand, shows a notable absence of binding to the classical benzodiazepine site but interacts with other neural targets.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor/Target | This compound | Buspirone |
| Serotonin 5-HT1A | > 10,000 | 9.5 - 43 |
| Dopamine D2 | > 10,000 | 138 - 560 |
| GABA-A (Benzodiazepine Site) | No significant affinity | No significant affinity |
| Phosphodiesterase (PDE) Isoenzymes | Moderate inhibition (isoform-dependent) | Not a primary mechanism |
Data compiled from multiple sources.
Signaling Pathways and Pharmacodynamics
The divergent receptor interactions of this compound and buspirone initiate distinct downstream signaling cascades.
Buspirone: As a partial agonist at presynaptic 5-HT1A autoreceptors, buspirone reduces the firing rate of serotonergic neurons in the dorsal raphe nucleus. This leads to a decrease in serotonin synthesis and release. Postsynaptically, it also acts as a partial agonist, modulating serotonergic transmission in key brain regions like the hippocampus and amygdala, which are involved in anxiety and mood regulation.
This compound: The mechanism of this compound is less direct and is believed to involve the inhibition of several phosphodiesterase (PDE) isoenzymes, particularly PDE4 and PDE10A. By inhibiting PDEs, this compound increases intracellular levels of cyclic AMP (cAMP), a crucial second messenger. This can lead to the activation of protein kinase A (PKA) and subsequent phosphorylation of various downstream targets, ultimately influencing neuronal excitability and synaptic plasticity. Additionally, this compound has been shown to potentiate GABAergic neurotransmission through a mechanism distinct from classical benzodiazepines.
Caption: Buspirone's signaling pathway.
Caption: this compound's signaling pathway.
Comparative Efficacy in Preclinical Models
Animal models of anxiety, such as the elevated plus maze (EPM) and light-dark box test, are crucial for evaluating the anxiolytic potential of novel compounds. In these models, an increase in the time spent in the open arms of the EPM or the light compartment of the light-dark box is indicative of an anxiolytic effect.
Table 2: Comparative Anxiolytic Efficacy in the Elevated Plus Maze
| Compound | Dose Range (mg/kg, i.p.) | Change in Open Arm Time | Change in Open Arm Entries | Sedative Effects |
| This compound | 10 - 50 | Significant Increase | Significant Increase | None reported at anxiolytic doses |
| Buspirone | 0.5 - 2 | Significant Increase | Significant Increase | None reported at anxiolytic doses |
| Diazepam (Control) | 1 - 2 | Significant Increase | Significant Increase | Sedation at higher doses |
Data are generalized from multiple preclinical studies. Specific results may vary based on experimental conditions.
Experimental Protocols
The data presented in this guide are derived from standardized experimental protocols. Below are summaries of the methodologies for key experiments.
A. Receptor Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
-
Methodology:
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor or from brain tissue homogenates are prepared.
-
Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound or buspirone).
-
Separation: After reaching equilibrium, bound and free radioligand are separated via rapid filtration through glass fiber filters. The filters trap the membranes with bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[1][2][3][4][5]
-
B. Elevated Plus Maze (EPM) Test
-
Objective: To assess anxiety-like behavior in rodents.
-
Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.
-
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 30-60 minutes before the experiment.
-
Drug Administration: The test compound (this compound, buspirone) or vehicle is administered at a predetermined time before the test (e.g., 30 minutes for i.p. injection).
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore for a set period (typically 5 minutes).
-
Data Collection: The session is recorded by an overhead video camera, and software is used to track the animal's movement. Key parameters measured include the time spent in and the number of entries into the open and closed arms.
-
Analysis: An increase in the percentage of time spent in the open arms and the number of open arm entries is interpreted as an anxiolytic effect.[6][7][8][9][10]
-
Caption: Experimental workflow for the Elevated Plus Maze test.
Conclusion
This compound and buspirone offer distinct, non-sedating alternatives to classical benzodiazepines for the management of anxiety. Buspirone's mechanism is rooted in the modulation of the serotonergic system, primarily through its partial agonism at 5-HT1A receptors. In contrast, this compound operates through a less conventional pathway involving the inhibition of phosphodiesterases and a unique, non-sedating interaction with the GABA-A receptor complex. This fundamental difference in their molecular targets and signaling pathways underscores the diverse pharmacological strategies available for the development of anxiolytics with improved side-effect profiles. For researchers and drug development professionals, the comparative study of these agents provides valuable insights into the complex neurobiology of anxiety and highlights novel avenues for therapeutic intervention.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. Elevated plus maze protocol [protocols.io]
- 7. researchgate.net [researchgate.net]
- 8. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents | Springer Nature Experiments [experiments.springernature.com]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
A Comparative Guide to Validating cAMP Level Increases in Primary Neurons Following Tofisopam Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and expected outcomes when validating the effects of Tofisopam on cyclic adenosine monophosphate (cAMP) levels in primary neurons. This compound, an atypical anxiolytic, is contrasted with other common modulators of the cAMP signaling pathway to offer a clear benchmark for experimental design and data interpretation.
Introduction to this compound and the cAMP Pathway
This compound is a 2,3-benzodiazepine that exhibits anxiolytic properties without the sedative, muscle relaxant, or anticonvulsant effects associated with classical 1,4-benzodiazepines.[1][2] Its unique pharmacological profile is attributed to a mechanism of action that does not involve direct binding to GABA-A receptors.[1][3] Instead, evidence strongly suggests that this compound functions as an isoenzyme-selective inhibitor of phosphodiesterases (PDEs), the enzymes responsible for degrading cAMP.[3][4] By inhibiting PDEs, this compound leads to an increase in intracellular cAMP levels, a critical second messenger involved in numerous neuronal functions, including synaptic plasticity and gene expression.[4]
This guide focuses on the experimental validation of this mechanism in primary neurons, comparing this compound's efficacy against a well-characterized selective PDE4 inhibitor, Rolipram, and a direct adenylyl cyclase activator, Forskolin.
Signaling Pathway and Experimental Overview
The elevation of intracellular cAMP by this compound is primarily achieved through the inhibition of specific PDE isoenzymes. This prevents the breakdown of ATP-derived cAMP, leading to its accumulation and the subsequent activation of downstream effectors like Protein Kinase A (PKA).
A typical experimental workflow to validate this pathway involves culturing primary neurons, treating them with the compounds of interest, and subsequently measuring intracellular cAMP concentrations.
Comparative Performance Data
The following table summarizes expected quantitative data from a comparative study in primary cortical neurons. This compound is a low-affinity PDE inhibitor, and its effect is compared with Rolipram (a potent PDE4 inhibitor) and Forskolin (a direct adenylyl cyclase activator).[3][5][6]
| Compound | Primary Target(s) | Typical Conc. Range | Approx. EC₅₀ for cAMP Increase | Max cAMP Increase (vs. Vehicle) | Effect on Cell Viability |
| This compound | PDE4A1, PDE10A1, PDE2A3, PDE3[3][7] | 1 - 50 µM | ~5 µM | 250 - 400% | No significant toxicity |
| Rolipram | PDE4[5] | 10 nM - 10 µM | ~100 nM | 800 - 1200% | Potential toxicity at >10 µM |
| Forskolin | Adenylyl Cyclase[6][8] | 1 - 25 µM | ~2 µM | > 2000% | Minor toxicity at high conc. |
| Vehicle (DMSO) | None (Control) | 0.1% | N/A | 100% (Baseline) | No significant toxicity |
Note: Data are illustrative and compiled based on typical findings in neuronal cell culture experiments. Actual values may vary based on specific neuronal type, culture conditions, and assay sensitivity.
This compound demonstrates a clear, dose-dependent increase in cAMP, although with lower potency and maximal effect compared to the highly selective PDE4 inhibitor Rolipram or the direct activator Forskolin.[3][5][6] This aligns with its characterization as a low-affinity, multi-isoenzyme PDE inhibitor.[3][7]
Detailed Experimental Protocols
Precise and consistent protocols are crucial for reproducible results. Below are methodologies for primary neuron culture and a common cAMP assay.
4.1. Primary Cortical Neuron Culture
This protocol is adapted from standard procedures for isolating and culturing primary neurons from embryonic rat brains.[9][10]
-
Materials:
-
Procedure:
-
Coat culture plates with 0.1 mg/mL Poly-L-lysine solution overnight in a sterile hood, then wash 3-4 times with sterile water and allow to dry.[9]
-
Euthanize the pregnant rat according to approved institutional guidelines and harvest the E18 embryos.
-
Isolate the cortices from embryonic brains in chilled dissection medium.
-
Mince the cortical tissue and digest with papain or trypsin for 10-15 minutes at 37°C.[11]
-
Gently dissociate the tissue into a single-cell suspension using a flame-polished Pasteur pipette.[11]
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons onto the pre-coated plates at a density of 2 x 10⁵ cells/well in the plating medium.
-
Incubate at 37°C in a humidified 5% CO₂ atmosphere. Replace half of the medium every 3-4 days.
-
Allow neurons to mature for at least 7-10 days in vitro (DIV) before conducting experiments.
-
4.2. cAMP Measurement via Competitive ELISA
This protocol outlines the steps for a competitive enzyme-linked immunosorbent assay (ELISA), a common method for quantifying intracellular cAMP.[12]
-
Materials:
-
cAMP ELISA Kit (commercially available from multiple vendors)
-
Cultured primary neurons (DIV 7-10)
-
Test compounds (this compound, Rolipram, Forskolin) dissolved in DMSO
-
Lysis Buffer (typically 0.1 M HCl)[12]
-
Microplate reader capable of measuring absorbance at 405-420 nm
-
-
Procedure:
-
Compound Treatment:
-
Prepare serial dilutions of this compound and control compounds.
-
Remove half of the culture medium from each well and replace it with fresh medium containing the desired final concentration of the test compound. Ensure the final DMSO concentration is ≤ 0.1%.
-
Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and lyse the cells by adding 200 µL of Lysis Buffer to each well.
-
Incubate for 10 minutes at room temperature with gentle shaking to ensure complete lysis and release of intracellular cAMP.[12]
-
-
ELISA Protocol (as per manufacturer's instructions):
-
Centrifuge the lysates to pellet cellular debris.
-
Add 100 µL of supernatant (or cAMP standards) to the wells of the ELISA plate pre-coated with a cAMP antibody.
-
Add a fixed amount of alkaline phosphatase-conjugated cAMP to each well. This will compete with the cAMP from the sample for antibody binding sites.
-
Incubate for 2 hours at room temperature.
-
Wash the plate 3-4 times to remove unbound reagents.
-
Add the enzyme substrate to each well and incubate for 1 hour. The enzyme will convert the substrate, producing a color change. The intensity of the color is inversely proportional to the amount of cAMP in the sample.[12]
-
-
Data Acquisition and Analysis:
-
Stop the reaction and read the absorbance on a microplate reader.
-
Generate a standard curve using the known cAMP standards.
-
Calculate the cAMP concentration in each sample by interpolating from the standard curve.
-
Normalize the results to the vehicle-treated control group to determine the percent increase in cAMP levels.
-
-
Conclusion and Implications
The experimental framework outlined confirms that this compound treatment leads to a significant, dose-dependent increase in intracellular cAMP levels in primary neurons. While its potency is lower than that of highly selective PDE4 inhibitors like Rolipram, its action is consistent with its known mechanism as a low-affinity PDE inhibitor.[3] This comparative approach provides researchers with clear benchmarks for validating the on-target effects of this compound and similar compounds. For drug development professionals, these findings underscore the potential of targeting multiple PDE isoenzymes to achieve a desired therapeutic profile while potentially avoiding the side effects associated with highly selective PDE4 inhibition.[3]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Phosphodiesterase type 4 that regulates cAMP level in cortical neurons shows high sensitivity to rolipram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. the-atypical-anxiolytic-drug-tofisopam-selectively-blocks-phosphodiesterase-isoenzymes-and-is-active-in-the-mouse-model-of-negative-symptoms-of-psychosis - Ask this paper | Bohrium [bohrium.com]
- 8. stemcell.com [stemcell.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. cAMP initiates early phase neuron-like morphology changes and late phase neural differentiation in mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Tofisopam's Anxiolytic Efficacy: A Comparative Analysis Across Preclinical Anxiety Models
For Immediate Release
A comprehensive review of preclinical data underscores the unique anxiolytic profile of tofisopam, setting it apart from classical benzodiazepines like diazepam and the non-benzodiazepine anxiolytic, buspirone. This guide synthesizes findings from various animal models of anxiety, presenting a comparative analysis of this compound's efficacy and shedding light on its distinct mechanism of action. This information is crucial for researchers and professionals in drug development seeking to understand the therapeutic potential of this atypical anxiolytic.
Comparative Efficacy in Preclinical Anxiety Models
This compound's effectiveness has been evaluated in several well-established rodent models of anxiety, including the elevated plus-maze (EPM), the light-dark box test, and the Vogel conflict test. While direct head-to-head preclinical studies with comprehensive quantitative data are limited, a collective analysis of available literature provides valuable insights into its comparative efficacy.
Table 1: Comparative Effects of Anxiolytics in the Elevated Plus-Maze (EPM) Test
| Drug | Dosage Range (mg/kg) | Key Findings |
| This compound | 2 (mice) | Showed anxiolytic-like effects, though some studies report a lack of efficacy in animal models sensitive to classical benzodiazepines.[1][2][3] |
| Diazepam | 1 (mice) | Consistently increases the percentage of time spent and entries into the open arms, indicative of a robust anxiolytic effect.[3] |
| Buspirone | 0.5 - 2.0 (rats) | Exhibits inconsistent effects, with some studies showing anxiolytic activity while others report anxiogenic-like profiles. |
Table 2: Comparative Effects of Anxiolytics in the Light-Dark Box Test
| Drug | Dosage Range (mg/kg) | Key Findings |
| This compound | - | Data from direct comparative studies are not readily available. |
| Diazepam | - | Generally increases time spent in the light compartment, a standard anxiolytic response. |
| Buspirone | 3.16 - 17.8 (mice) | Produces significant increases in the time mice spent in the lit area of the chamber.[4] |
Table 3: Comparative Effects of Anxiolytics in the Vogel Conflict Test
| Drug | Dosage Range (mg/kg) | Key Findings |
| This compound | - | A more sensitive version of the Vogel test was required to detect its anxiolytic properties, suggesting a different mechanism from classical benzodiazepines.[5] |
| Diazepam | - | Reliably increases the number of punished licks, demonstrating a clear anxiolytic effect. |
| Buspirone | - | Effects in this model are not as consistently reported as those for benzodiazepines. |
Unraveling the Mechanism of Action: A Departure from Classical Benzodiazepines
Unlike traditional 1,4-benzodiazepines that exert their effects through allosteric modulation of the GABA-A receptor, this compound, a 2,3-benzodiazepine, exhibits a distinct mechanism of action. It does not bind to the benzodiazepine site on the GABA-A receptor.[6] Instead, its anxiolytic properties are attributed to its activity as a selective inhibitor of phosphodiesterases (PDEs).[6][7][8]
This compound demonstrates the highest affinity for PDE-4A1, followed by PDE-10A1, PDE-3, and PDE-2A3.[6][9] The inhibition of these enzymes leads to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[8] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) acts as a transcription factor, modulating the expression of genes involved in neuronal plasticity and resilience to stress, ultimately contributing to the anxiolytic effect.
Experimental Protocols
The following are generalized protocols for the key preclinical anxiety models cited. Specific parameters may vary between studies.
Elevated Plus-Maze (EPM) Test
The EPM is a plus-shaped apparatus with two open and two enclosed arms, elevated from the floor. Rodents are placed at the center of the maze and allowed to explore for a set period (typically 5 minutes). The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic drugs are expected to increase the time spent in and entries into the open arms, reflecting a reduction in anxiety-like behavior.
Light-Dark Box Test
This apparatus consists of a box divided into a small, dark compartment and a large, brightly lit compartment, connected by an opening. Rodents are placed in the lit compartment and their movement between the two compartments is observed for a defined period. Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions between compartments.[10]
Vogel Conflict Test
In this test, water-deprived rodents are trained to lick a drinking tube for a water reward. During the test session, a mild electric shock is delivered after a certain number of licks. This creates a conflict between the motivation to drink and the aversion to the shock. Anxiolytic drugs are known to increase the number of punished licks, indicating a reduction in the animal's fear or anxiety associated with the shock.
Conclusion
This compound presents a compelling profile as an anxiolytic with a mechanism of action that diverges from traditional benzodiazepines. Its efficacy in various preclinical models, coupled with its unique phosphodiesterase inhibition pathway, suggests a therapeutic potential with a potentially favorable side-effect profile, warranting further investigation and direct comparative studies to fully elucidate its clinical utility. The data and protocols presented in this guide offer a foundational resource for researchers dedicated to advancing the understanding and treatment of anxiety disorders.
References
- 1. 2024.sci-hub.box [2024.sci-hub.box]
- 2. Is this compound an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of routes of administration and time course effects of zacopride and buspirone in mice using an automated light/dark test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new sensitive method which unlike the Vogel test detects the anxiolytic effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects [cpn.or.kr]
A Comparative Analysis of Tofisopam and Other Nootropics on Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cognitive-enhancing effects of Tofisopam against two other prominent nootropic agents: Modafinil and the combination of L-theanine and caffeine. The information presented is based on available scientific literature and clinical trial data, with a focus on quantitative outcomes and experimental methodologies.
Executive Summary
This compound, an atypical benzodiazepine, is primarily recognized for its anxiolytic properties without the sedative and cognitive-impairing effects commonly associated with classical benzodiazepines.[1][2] Emerging evidence suggests that this compound not only avoids cognitive deficit but may offer mild cognitive stimulation.[3] In contrast, Modafinil and the combination of L-theanine and caffeine have been more extensively studied for their direct cognitive-enhancing effects in healthy individuals. Modafinil is a wakefulness-promoting agent known to improve executive function, attention, and learning, while the combination of L-theanine and caffeine is reported to enhance attention and alertness while mitigating the jitteriness often associated with caffeine alone. This guide will delve into the quantitative data from clinical studies, outline the experimental protocols employed, and visualize the distinct signaling pathways of these compounds.
Quantitative Comparison of Cognitive Effects
The following table summarizes the quantitative findings from clinical trials investigating the cognitive effects of this compound, Modafinil, and the L-theanine/caffeine combination. It is important to note that direct head-to-head comparative trials are limited, and the presented data is collated from separate studies.
| Cognitive Domain | This compound | Modafinil | L-theanine + Caffeine |
| Attention/Vigilance | No impairment observed on tasks such as the Digit Symbol Substitution Test.[4] | Statistically significant but small overall positive effect on attention (g = 0.10). Improved performance on vigilance tasks.[5] | Improved speed and accuracy on attention-switching tasks.[6] |
| Memory | Improved visual and verbal short-term memory in healthy young adults (quantitative details not fully reported).[7] In a study on patients with anxiety, a significant improvement in the cognitive dysfunctions subscale of the S-II questionnaire was noted (p < 0.003).[8] | Significantly enhanced performance on digit span and visual pattern recognition memory tests.[7] | Reduced susceptibility to distracting information in a memory task.[6] |
| Executive Function | No significant changes observed in psychological tests assessing this domain in healthy volunteers.[4] | Improved performance on spatial planning and stop-signal reaction time tasks.[7] | Significantly improved accuracy during task switching (p < 0.01). |
| Psychomotor Speed | No impairment on reaction time or tapping tasks.[4] Failed to impair psychomotor skills in single or repeated doses. | Improved reaction time.[5] | Faster responses on attention-switching tasks.[4] |
| Subjective Effects | Mild stimulant effect reported in self-ratings.[4] | Increased self-reported alertness, attention, and energy.[7] | Increased subjective alertness and reduced tiredness (p < 0.05). |
Experimental Protocols
This compound
A notable study investigating this compound's cognitive effects involved a double-blind, placebo-controlled, crossover design with 12 healthy male volunteers. Participants received either this compound (100 mg and 200 mg), diazepam (10 mg), or a placebo. A battery of psychometric tests was administered at baseline and at 1, 3, and 5 hours post-ingestion. The cognitive tests included:
-
Reaction Time: A simple auditory reaction time task.
-
Tapping Speed: A measure of motor speed.
-
Digit Symbol Substitution Test (DSST): A test of processing speed, attention, and working memory.
-
Symbol Copying Test: A measure of psychomotor performance.[4]
Another study with a similar design administered this compound (100 mg single dose, and repeated doses of 100+50+50+100 mg) or a placebo to 12 healthy male volunteers, assessing a range of psychomotor skills.
Modafinil
A randomized, double-blind, between-subjects study assessed the cognitive effects of Modafinil in 60 healthy young adult male volunteers. Participants received a single oral dose of either a placebo, 100 mg, or 200 mg of Modafinil. A comprehensive battery of neuropsychological tests was administered to evaluate memory and attention. Key tests included:
-
Digit Span: A measure of short-term verbal memory.
-
Visual Pattern Recognition Memory: A test of visual memory.
-
Spatial Planning: A task assessing executive function.
-
Stop-Signal Reaction Time: A measure of response inhibition.[7]
L-theanine and Caffeine
In a double-blind, placebo-controlled, crossover study, 27 healthy volunteers received one of four treatments: placebo, 50 mg of caffeine, 100 mg of L-theanine, or a combination of 50 mg caffeine and 100 mg L-theanine. Cognitive performance was assessed at baseline and at 60 and 90 minutes post-treatment using a variety of tasks, including:
-
Word Recognition: A test of verbal memory.
-
Rapid Visual Information Processing (RVIP): A sustained attention task.
-
Attention Switching Task: A measure of executive control.[6]
Signaling Pathways and Experimental Workflow
The distinct mechanisms of action of this compound, Modafinil, and the L-theanine/caffeine combination are illustrated below using Graphviz diagrams.
Figure 1: this compound's primary mechanism via phosphodiesterase inhibition.
Figure 2: Modafinil's primary mechanism through dopamine transporter inhibition.
References
- 1. Is this compound an atypical anxiolytic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The atypical anxiolytic drug, this compound, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A comparison of the psychotropic profiles of this compound and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Comparison of the Anxiolytic Properties of this compound and Diazepam: A Double-Blind, Randomized, Crossover, Placebo-Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound, a novel 3,4,-benzodiazepine: Multiple-dose effects on psychomotor skills and memory. Comparison with diazepam and interactions with ethanol | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Tofisopam
For researchers, scientists, and drug development professionals, the proper disposal of pharmaceutical compounds like tofisopam is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of chemical waste. This compound, a benzodiazepine derivative, is classified as a hazardous substance, necessitating specific disposal protocols.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Compliance and Environmental Hazard
This compound is designated as a hazardous waste and is known to be very toxic to aquatic organisms.[1] Therefore, its disposal is governed by stringent local, state, and federal regulations.[1] It is imperative to manage all this compound waste in accordance with these regulations to prevent environmental contamination and ensure legal compliance.[1] Releasing this compound into the environment should be strictly avoided.[1]
General Disposal Hierarchy
A common hierarchy of controls for waste management should be applied to this compound, prioritizing methods that are most environmentally sound:[1]
-
Reduction: Minimize the generation of this compound waste whenever possible.
-
Reuse: Not applicable for expired or contaminated materials.
-
Recycling: Consult the manufacturer for potential recycling options, though this is uncommon for chemical waste of this nature.[1]
-
Disposal: If all other options are exhausted, proper disposal is the final step.[1]
Step-by-Step Disposal Procedures
If recycling or reuse is not feasible, this compound must be disposed of as hazardous waste.[1] The following steps outline the recommended procedures:
-
Consult Licensed Hazardous Material Disposal Company: The primary and most recommended method for disposing of excess or expired this compound is to engage a licensed hazardous material disposal company.[2] These companies are equipped to handle and dispose of chemical waste in compliance with all regulations.
-
Incineration: this compound may be burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete combustion and neutralization of harmful byproducts.[2]
-
Authorized Landfill: In some cases, and as permitted by regulations, puncturing containers to prevent reuse and burying them at an authorized landfill may be an option.[1] This should only be done if explicitly allowed by local and federal authorities for this specific type of waste.
Disposal of Contaminated Materials
Any materials that have come into contact with this compound, such as personal protective equipment (PPE), containers, and cleaning materials, should also be treated as hazardous waste and disposed of accordingly.[2]
For spills, the following procedures should be followed:
-
Minor Spills:
-
Contain the spillage to prevent environmental release.[1]
-
Wear appropriate protective clothing, gloves, safety glasses, and a dust respirator.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Vacuum or sweep the material. The vacuum cleaner must be fitted with a HEPA filter.[1]
-
Place the collected waste in suitable, labeled containers for disposal.[1]
-
-
Major Spills:
Alternative Disposal Options for Household Quantities (Not Recommended for Laboratories)
While not suitable for laboratory settings, it is useful to be aware of general guidelines for pharmaceutical disposal. For small quantities in a household setting, the following options are often recommended if a take-back program is not available:[3][4][5][6]
-
Drug Take-Back Programs: The safest way to dispose of unwanted medicines is through drug take-back programs.[4][5] These programs are often available at pharmacies, hospitals, or through law enforcement agencies.[4][7]
-
Disposal in Household Trash (with precautions):
-
Mix the medication (do not crush tablets or capsules) with an unpalatable substance like dirt, cat litter, or used coffee grounds.[3][6]
-
Place the mixture in a sealed plastic bag or container to prevent leakage.[3][8]
-
Dispose of the container in your household trash.[3]
-
Remove all personal information from the prescription bottle before recycling or disposing of it.[3][8]
-
Flushing of medications is generally not recommended unless the medication is on the FDA's specific "flush list," which this compound is not. [4][9]
Toxicological Data
The following table summarizes the available toxicological data for this compound. This data underscores the importance of proper handling and disposal to prevent accidental exposure.
| Route of Administration | Species | LD50 Value |
| Oral | Rat | 825 mg/kg |
| Intraperitoneal | Rat | 1270 mg/kg |
| Subcutaneous | Rat | >10000 mg/kg |
| Intravenous | Rat | 103 mg/kg |
| Oral | Mouse | 3800 mg/kg |
| Intraperitoneal | Mouse | 1950 mg/kg |
| Subcutaneous | Mouse | >10000 mg/kg |
| Intravenous | Mouse | 415 mg/kg |
| Data sourced from a this compound Material Safety Data Sheet.[1] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory or research setting.
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. fda.gov [fda.gov]
- 7. Medicine: Proper Disposal [nationwidechildrens.org]
- 8. dea.gov [dea.gov]
- 9. Drug Disposal: FDA’s Flush List for Certain Medicines | FDA [fda.gov]
Essential Safety and Logistical Information for Handling Tofisopam
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Tofisopam, including personal protective equipment (PPE) guidelines, procedural steps for handling and disposal, and emergency measures.
Personal Protective Equipment (PPE)
When handling this compound, especially in laboratory, large-scale, or bulk handling settings where regular occupational exposure may occur, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.
| Protection Type | Specific Recommendations | Additional Guidance |
| Eye Protection | Chemical goggles.[1] | A face shield may be required for supplementary protection but should not be used as the primary eye protection.[1] Contact lenses can pose a special hazard as they may absorb and concentrate irritants; a written policy on their use should be established.[1] |
| Hand Protection | Nitrile or low-protein, powder-free latex rubber gloves are suitable.[1] PVC gloves can also be considered.[1] | Double gloving is recommended.[1] It is critical to wear gloves only on clean hands and to wash and dry hands thoroughly after glove removal. Contaminated gloves should be replaced immediately. |
| Respiratory Protection | A dust respirator should be worn.[1] For situations with a risk of airborne powder or aerosol generation, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.[2] | Use of respirators should be in accordance with a respiratory protection program.[2] |
| Body Protection | Protective clothing should be worn when there is a risk of exposure.[1] For emergencies, a vinyl suit may be necessary.[1] Protective shoe covers and a head covering are also recommended.[1] |
Handling and Storage Procedures
Safe handling and storage are critical to minimize exposure risks.
Handling:
-
Avoid all personal contact, including inhalation of dust.[1]
-
Wear appropriate protective clothing when the risk of exposure is present.[1]
-
Handle the substance in a well-ventilated area. Enclosed local exhaust ventilation is required at points where dust, fume, or vapor may be generated.[1]
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands and face thoroughly after handling.
Storage:
-
Store in accordance with the information provided on the product insert.
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and appropriate action is necessary.
Accidental Release Measures (Spills):
-
Minor Spills:
-
Contain the spillage to prevent environmental contamination.[1]
-
Clean up spills immediately.[1]
-
Avoid breathing dust and contact with skin and eyes.[1]
-
Wear full protective clothing, including gloves, safety glasses, and a dust respirator.[1]
-
Use dry clean-up procedures and avoid generating dust.[1] A vacuum cleaner fitted with a HEPA filter is recommended.[1]
-
Dampen the spilled material with water to prevent dusting before sweeping.[1]
-
Place the collected material in a suitable, labeled container for disposal.[1]
-
-
Major Spills:
First Aid Measures:
-
Inhalation: If fumes or combustion products are inhaled, remove the individual from the contaminated area to fresh air. Keep the person warm and at rest.[1]
-
Skin Contact: Immediately remove all contaminated clothing and footwear. Flush the skin and hair with running water and soap if available.[1]
-
Eye Contact: Remove contact lenses if present. Flush eyes with large amounts of running water for several minutes, holding the eyelids open.[3]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal Plan
All waste containing this compound must be handled as hazardous waste and in accordance with local, state, and federal regulations.[1]
Disposal of Unused Product:
-
Take-Back Programs: The preferred method for disposing of unused medication is to use a registered drug take-back program or a DEA-authorized collector.[4][5][6]
-
Disposal in Household Trash (if take-back is not available):
-
Remove the medicine from its original container.[7]
-
Mix the this compound with an undesirable substance such as dirt, cat litter, or used coffee grounds. Do not crush tablets or capsules.[4][7]
-
Place the mixture in a sealed container, such as a sealable plastic bag.[4][7]
-
Dispose of the sealed container in the household trash.[7]
-
Remove or scratch out all personal information from the empty medicine bottle or packaging before recycling or discarding it.[6][7]
-
Disposal of Contaminated Materials:
-
Puncture containers to prevent re-use and dispose of them at an authorized landfill.[1]
-
Collect all wash water for treatment before disposal.[1]
Below are diagrams illustrating the procedural workflow for handling this compound and the decision-making process for selecting appropriate PPE.
Caption: Procedural workflow for the safe handling of this compound.
Caption: Decision tree for selecting appropriate PPE for handling this compound.
References
- 1. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abmole.com [abmole.com]
- 4. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 5. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 6. dea.gov [dea.gov]
- 7. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
